Product packaging for 2-Nitro-3-(trifluoromethyl)phenol(Cat. No.:CAS No. 386-72-1)

2-Nitro-3-(trifluoromethyl)phenol

Cat. No.: B045065
CAS No.: 386-72-1
M. Wt: 207.11 g/mol
InChI Key: KLWSGZHZNIOCPO-UHFFFAOYSA-N
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Description

2-Nitro-3-(trifluoromethyl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C7H4F3NO3 and its molecular weight is 207.11 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F3NO3 B045065 2-Nitro-3-(trifluoromethyl)phenol CAS No. 386-72-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(12)6(4)11(13)14/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWSGZHZNIOCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633875
Record name 2-Nitro-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386-72-1
Record name 2-Nitro-3-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Nitro-3-(trifluoromethyl)phenol" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Nitro-3-(trifluoromethyl)phenol. Due to the limited availability of detailed experimental data in publicly accessible literature, this document primarily summarizes information from chemical databases and suppliers. It is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in this compound.

Core Physical and Chemical Properties

This compound is a solid organic compound. Its chemical structure incorporates a phenol ring substituted with a nitro group at the second position and a trifluoromethyl group at the third position.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₄F₃NO₃[1]
Molecular Weight 207.11 g/mol [1]
CAS Number 386-72-1[1]
Appearance Solid
Melting Point 69 - 71 °C
pKa (Predicted) 5.66 ± 0.10
XLogP3 (Predicted) 2.8[1]
IUPAC Name This compound[1]
InChI InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(12)6(4)11(13)14/h1-3,12H[1]
InChIKey KLWSGZHZNIOCPO-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C(=C1)O)--INVALID-LINK--[O-])C(F)(F)F[1]

Synthesis and Purification

General Synthetic Approach: Nitration of 3-(Trifluoromethyl)phenol

A plausible synthetic route to this compound is the direct nitration of 3-(trifluoromethyl)phenol. This type of electrophilic aromatic substitution typically involves the use of a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. The hydroxyl group of the phenol is an activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director. Therefore, the nitration of 3-(trifluoromethyl)phenol is expected to yield a mixture of isomers, including this compound, 4-Nitro-3-(trifluoromethyl)phenol, and 6-Nitro-3-(trifluoromethyl)phenol.

Synthesis_Pathway 3-(Trifluoromethyl)phenol 3-(Trifluoromethyl)phenol Reaction_Mixture Nitration Reaction 3-(Trifluoromethyl)phenol->Reaction_Mixture Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Reaction_Mixture Isomer_Mixture Mixture of Nitrated Products Reaction_Mixture->Isomer_Mixture This compound This compound Isomer_Mixture->this compound Purification

General Purification Strategy:

The purification of the desired this compound from the isomeric mixture would likely involve chromatographic techniques.

  • Column Chromatography: This is a standard method for separating isomers with different polarities. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane and ethyl acetate) would likely be effective.

  • High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC using a reverse-phase column could be employed.[2][3]

Recrystallization is another potential purification method, provided a suitable solvent system can be identified that selectively crystallizes the target isomer.[4]

Spectral Data

No experimentally-derived NMR, IR, or Mass Spectra for this compound have been identified in the public domain. The following sections provide general expectations for the spectral characteristics of this molecule based on its structure.

1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum of this compound is expected to show signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon atoms bearing the hydroxyl, nitro, and trifluoromethyl groups showing characteristic downfield shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively). The C-F stretching vibrations of the trifluoromethyl group are expected in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.11 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Biological Activity

There is no specific information available in the reviewed literature regarding the biological activity of this compound. However, based on the activities of structurally related compounds, some potential biological effects can be hypothesized.

Potential Cytotoxicity

Nitrophenols have been shown to exhibit varying levels of cytotoxicity.[5][6] The presence of the electron-withdrawing nitro and trifluoromethyl groups could potentially contribute to cytotoxic effects. Standard assays to evaluate this would include the MTT or LDH assays on various cell lines.[5]

Potential Antimicrobial Activity

Phenolic compounds and their derivatives are known to possess antimicrobial properties.[7][8] The trifluoromethyl group is often incorporated into molecules to enhance their biological activity.[7][9] Therefore, it is plausible that this compound could exhibit antimicrobial activity. This could be assessed using minimum inhibitory concentration (MIC) assays against a panel of bacteria and fungi.[7]

Potential Enzyme Inhibition

Phenolic compounds have been reported to inhibit various enzymes.[10][11][12] The specific inhibitory profile of this compound would need to be determined experimentally through enzyme inhibition assays against a range of target enzymes.

Biological_Screening_Workflow Compound This compound Cytotoxicity_Assay Cytotoxicity_Assay Compound->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial_Assay Compound->Antimicrobial_Assay Enzyme_Inhibition_Assay Enzyme_Inhibition_Assay Compound->Enzyme_Inhibition_Assay

Conclusion

This compound is a chemical compound with defined basic physical properties. However, a significant gap exists in the publicly available scientific literature regarding its detailed experimental characterization and biological activity. The information provided in this guide serves as a starting point for researchers interested in this molecule. Further experimental investigation is required to fully elucidate its synthesis, purification, spectral properties, and potential biological functions.

References

"2-Nitro-3-(trifluoromethyl)phenol" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 386-72-1

Molecular Formula: C₇H₄F₃NO₃

Molecular Weight: 207.11 g/mol

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Nitro-3-(trifluoromethyl)phenol. The information is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a solid, light yellow to yellow compound.[1][2] Key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 386-72-1[1][2][3][4]
Molecular Formula C₇H₄F₃NO₃[1][2][4]
Molecular Weight 207.11 g/mol [2][3][4]
Appearance Solid, Light yellow to yellow[1][2]
Melting Point 69 - 71 °C[1]
74 °C[5]
Boiling Point (Predicted) 236.4 ± 40.0 °C[2]
Density (Predicted) 1.554 ± 0.06 g/cm³[2]
pKa (Predicted) 5.66 ± 0.10[2]
InChI 1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(12)6(4)11(13)14/h1-3,12H[1][4]
InChIKey KLWSGZHZNIOCPO-UHFFFAOYSA-N[1][4]
SMILES Oc1cccc(c1--INVALID-LINK--=O)C(F)(F)F[5]

Molecular Structure

The molecular structure of this compound consists of a phenol ring substituted with a nitro group at the second position and a trifluoromethyl group at the third position.

Synonyms:

  • 2-Hydroxy-6-(trifluoromethyl)nitrobenzene[2][4]

  • 3-Hydroxy-2-nitrobenzotrifluoride[2][4]

  • alpha,alpha,alpha-trifluoro-2-nitro-m-cresol[2][4]

Experimental Data

Synthesis
Spectroscopic Data

Experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain based on the conducted searches. While data for isomers and related compounds exist, they are not directly applicable for the precise characterization of this specific molecule.

Biological Activity and Signaling Pathways

Information regarding the biological activity, mechanism of action, or involvement in specific signaling pathways for this compound is not available in the current scientific literature. Generally, nitro-containing compounds and phenols are known to exhibit a wide range of biological activities.

Generalized Experimental Workflow

Due to the absence of specific experimental protocols for this compound, a generalized workflow for the characterization of a novel phenol derivative is presented below. This diagram illustrates a logical sequence of steps that would typically be followed in a research setting.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioactivity Biological Evaluation cluster_data Data Analysis & Reporting start Starting Materials reaction Chemical Synthesis start->reaction purification Purification (e.g., Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity Purity Assessment (e.g., HPLC) purification->purity screening Initial Bioactivity Screening purity->screening analysis Data Analysis purity->analysis dose_response Dose-Response Studies screening->dose_response moa Mechanism of Action Studies dose_response->moa moa->analysis reporting Reporting & Publication analysis->reporting

Caption: Generalized workflow for the synthesis, characterization, and evaluation of a novel chemical entity.

References

"2-Nitro-3-(trifluoromethyl)phenol" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-Nitro-3-(trifluoromethyl)phenol

Introduction

This compound is an aromatic organic compound of interest in various fields of chemical research and development. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical processes. This technical guide provides a comprehensive overview of the available solubility data for this compound and its isomers. Due to the limited availability of specific quantitative data for this compound, this guide also includes qualitative data and quantitative information for structurally related compounds to provide a broader context. Furthermore, a detailed, generalized experimental protocol for determining the solubility of solid organic compounds is presented, alongside a workflow diagram to guide researchers in this process.

Solubility Data

The following table summarizes the available solubility data for this compound and its related isomers.

CompoundSolventSolubilityTemperatureSource
4-Nitro-3-(trifluoromethyl)phenol MethanolSolubleNot Specified[4]
4-Nitro-3-(trifluoromethyl)phenol Water15.05 g/L20 °C[4]
2-Nitro-4-(trifluoromethyl)phenol General Organic SolventsSolubleNot Specified[3]
2-Nitro-4-(trifluoromethyl)phenol AlcoholsSolubleNot Specified[3]
4-Nitrophenol EthanolSolubleNot Specified[5]
4-Nitrophenol AcetoneSolubleNot Specified[5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the common "shake-flask" technique.[1]

Objective: To determine the saturation concentration of a solid organic compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath with agitation

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • The solid compound of interest (solute)

  • The organic solvent of interest

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of the solid compound to a vial. The amount should be more than what is expected to dissolve to ensure that a saturated solution is formed and some solid remains.[6]

    • Add a known volume of the organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a constant temperature.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, depending on the compound and solvent.[6] A common practice is to agitate for at least 24 hours.[1]

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature for a period to let the excess solid settle.[6]

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

    • Immediately filter the collected supernatant using a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Quantitatively dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of organic compound solubility.

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Shake-Flask Method) cluster_characterization Further Characterization start Start: Select Compound and Solvent test_tube Add small amount of compound to a known volume of solvent start->test_tube observe Observe for dissolution (Vigorous shaking may be required) test_tube->observe qual_result Result: Soluble, Partially Soluble, or Insoluble? observe->qual_result supersaturate Prepare supersaturated solution (excess solid) qual_result->supersaturate If soluble or partially soluble equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) supersaturate->equilibrate settle_filter Settle excess solid and filter supernatant equilibrate->settle_filter analyze Analyze filtrate concentration (e.g., HPLC, UV-Vis) settle_filter->analyze quant_result Calculate Solubility (e.g., g/L, mol/L) analyze->quant_result temp_effect Study Temperature Dependence quant_result->temp_effect ph_effect Study pH Dependence (for aqueous solutions) quant_result->ph_effect final_report Final Report: Comprehensive Solubility Profile temp_effect->final_report ph_effect->final_report

Caption: Workflow for determining organic compound solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains elusive in the current body of scientific literature, an understanding of its solubility can be inferred from the behavior of its structural isomers and the general principles of chemical solubility. The provided qualitative data for related compounds and the detailed experimental protocol offer a solid foundation for researchers and drug development professionals to conduct their own solubility studies. The visualized workflow provides a clear, step-by-step guide for these experimental endeavors. Further research is necessary to establish a comprehensive and quantitative solubility profile for this compound, which will be invaluable for its future applications.

References

An In-depth Technical Guide to the Health and Safety of 2-Nitro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 2-Nitro-3-(trifluoromethyl)phenol (CAS RN: 386-72-1). Due to the limited specific toxicological data for this compound, information from structurally related isomers, such as 4-Nitro-3-(trifluoromethyl)phenol and 2-Nitro-4-(trifluoromethyl)phenol, has been included to provide a more complete hazard assessment. All data should be handled with the understanding that it serves as a guide in the absence of direct studies on this compound.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. These properties are crucial for understanding the substance's behavior and potential for exposure.

PropertyValueSource
Molecular Formula C₇H₄F₃NO₃PubChem[1]
Molecular Weight 207.11 g/mol PubChem[1]
Appearance SolidSigma-Aldrich
Melting Point 69 - 71 °CSigma-Aldrich
Purity 95%Sigma-Aldrich

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled

(Data sourced from Sigma-Aldrich)

Signal Word: Warning

Hazard Pictogram:

alt text

Toxicological Data

Data TypeSpeciesRouteValueSource
LD50RatOral141 mg/kg (female)PubChem[2]
LD50RatOral160 mg/kg (male)Fisher Scientific[3]
LD50Mammal (species unspecified)Oral500 mg/kgChemicalBook[4]
LC50Rana catesbeiana (Bullfrog)Freshwater Static1500 µg/L for 96 hrPubChem[2]
LC50Petromyzon marinus (Lamprey)-1.6-2.45 mg/LMedChemExpress[5][6]

Note: This data is for the isomer 4-Nitro-3-(trifluoromethyl)phenol and should be used with caution as a surrogate for this compound.

The toxicity of 4-Nitro-3-(trifluoromethyl)phenol is known to be due to its ability to uncouple oxidative phosphorylation.[5][6]

Handling and Safety Precautions

Due to its hazardous nature, strict safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory when handling this chemical.

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should be worn at all times. A face shield should be worn over the goggles, especially when there is a risk of splashing.[7][8][9]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene)Inspect gloves for integrity before use and change them immediately if contaminated.[9][10]
Body Protection Flame-Retardant Lab Coat and Chemical-Resistant ApronA fully buttoned lab coat is required. For splash risks, a chemical-resistant apron should be worn over the lab coat.[10]
Respiratory Protection Use in a Certified Chemical Fume HoodAll handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[11]
Engineering Controls

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[11] Ensure adequate ventilation, especially in confined areas.[12]

Safe Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[7][12]

  • Avoid ingestion and inhalation.[7]

  • Avoid dust formation.[7][8]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • Store away from incompatible materials such as oxidizing agents.[12]

First Aid Measures

In case of exposure, immediate medical attention is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7][13]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[13] For phenol-based compounds, after initial water irrigation, swabbing the affected area with Polyethylene Glycol 300 (PEG) is recommended.[14][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[14][16]
Ingestion Do NOT induce vomiting. If victim is conscious and able to swallow, give 4-8 oz (1 c) of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[14][15]

Accidental Release and Firefighting Measures

Accidental Release
  • Use personal protective equipment.[12]

  • Ensure adequate ventilation.[12]

  • Keep people away from and upwind of the spill/leak.[12]

  • Prevent product from entering drains.[8]

  • Sweep up and shovel into suitable containers for disposal. Avoid creating dust.[8]

Firefighting
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Specific Hazards: May decompose upon combustion to generate poisonous fumes.[12]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Experimental Protocols and Workflows

Detailed experimental protocols for toxicological studies of this compound are not available in the public domain. However, a general workflow for handling hazardous chemicals in a research setting is presented below.

G General Experimental Workflow for Handling Hazardous Chemicals cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase prep_sds Review Safety Data Sheet (SDS) prep_ppe Assemble Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_setup Prepare and Inspect Fume Hood and Equipment prep_ppe->prep_setup exec_weigh Weigh/Measure Compound in Fume Hood prep_setup->exec_weigh exec_reaction Perform Experiment exec_weigh->exec_reaction exec_observe Monitor Reaction and Record Observations exec_reaction->exec_observe post_decon Decontaminate Equipment and Work Area exec_observe->post_decon post_waste Dispose of Hazardous Waste post_decon->post_waste post_doc Document Experiment and Store Materials post_waste->post_doc

Caption: General workflow for handling hazardous chemicals.

As no specific signaling pathways for the toxicity of this compound have been identified, a diagram illustrating a potential mechanism of toxicity based on its structural analog, 4-Nitro-3-(trifluoromethyl)phenol, is provided. This is a hypothetical pathway and requires experimental validation.

G Hypothetical Toxicity Pathway via Oxidative Phosphorylation Uncoupling substance This compound (or its isomer) mitochondria Mitochondrial Inner Membrane substance->mitochondria Enters Cell and Mitochondria proton_gradient Proton Gradient Dissipation mitochondria->proton_gradient Acts as a Protonophore atp_synthesis Decreased ATP Synthesis proton_gradient->atp_synthesis Uncouples Oxidative Phosphorylation cellular_stress Cellular Stress and Damage atp_synthesis->cellular_stress Energy Depletion apoptosis Apoptosis/Necrosis cellular_stress->apoptosis Leads to Cell Death

Caption: Hypothetical toxicity pathway for nitrophenols.

Conclusion

This compound is a hazardous chemical that requires careful handling and the use of appropriate personal protective equipment. While specific toxicological data for this compound is limited, information from its isomers suggests that it is likely to be harmful if swallowed, inhaled, or in contact with skin. Researchers and all personnel handling this substance must adhere to strict safety protocols to minimize the risk of exposure and ensure a safe working environment. Further research is needed to fully characterize the toxicological profile of this compound.

References

"2-Nitro-3-(trifluoromethyl)phenol" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and handling guidelines for 2-Nitro-3-(trifluoromethyl)phenol (CAS No. 386-72-1). The information is compiled from various chemical supplier databases and safety data sheets to ensure a reliable resource for laboratory and research applications.

Chemical Identification and Properties

This compound is a substituted aromatic compound. Its key identifiers and physicochemical properties are summarized below.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 386-72-1[2][3]
Molecular Formula C₇H₄F₃NO₃[2][4]
Molecular Weight 207.11 g/mol [1][4]
Physical Form Solid
Appearance Light yellow to yellow solid[4]
Melting Point 69 - 71 °C
Boiling Point (Predicted) 236.4 ± 40.0 °C[4]
Density (Predicted) 1.554 ± 0.06 g/cm³[4]
pKa (Predicted) 5.66 ± 0.10[4]
Purity 95%

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Acute Toxicity, InhalationH332Harmful if inhaled

GHS Pictogram:

alt text

Signal Word: Warning

Precautionary Statements:

A summary of precautionary statements is provided in the table below.

TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.
PreventionP264Wash skin thoroughly after handling.
PreventionP270Do not eat, drink or smoke when using this product.
PreventionP271Use only outdoors or in a well-ventilated area.
PreventionP280Wear protective gloves/ protective clothing/ eye protection/ face protection.
ResponseP301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
ResponseP330Rinse mouth.
ResponseP302 + P352 + P312IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER/doctor if you feel unwell.
ResponseP304 + P340 + P312IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
ResponseP363Wash contaminated clothing before reuse.
StorageP402 + P404Store in a dry place. Store in a closed container.
DisposalP501Dispose of contents/container to an approved waste disposal plant.

Toxicological and Ecotoxicological Data

Similarly, specific ecotoxicity data for this compound is not available. Information found for other isomers, such as 4-Nitro-3-(trifluoromethyl)phenol (TFM), which is a known lampricide, may not be representative of the ecotoxicological profile of the 2-nitro isomer.[5][6][7]

Experimental Protocols and Handling

Detailed, peer-reviewed experimental protocols for the synthesis or specific applications of this compound are not widely published. The handling and storage procedures should be in accordance with the precautionary statements and general laboratory safety practices.

General Handling and Personal Protective Equipment (PPE) Workflow

The following diagram illustrates a generalized workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_area Work in a well-ventilated area (e.g., chemical fume hood) don_ppe Don appropriate PPE: - Nitrile gloves - Safety glasses/goggles - Lab coat prep_area->don_ppe weigh Weigh the solid chemical don_ppe->weigh Proceed to handling dissolve Dissolve in appropriate solvent weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate After experiment dispose Dispose of waste in a -labeled hazardous waste container decontaminate->dispose

Caption: A generalized workflow for the safe handling of this compound.

First Aid Measures

The following logical diagram outlines the recommended first aid procedures in case of exposure, based on the compound's hazard profile.

cluster_exposure Exposure Event cluster_response First Aid Response cluster_medical Medical Attention exposure Exposure to This compound inhalation Inhalation: Move to fresh air exposure->inhalation skin Skin Contact: Wash with soap and water exposure->skin eye Eye Contact: Rinse with water for several minutes exposure->eye ingestion Ingestion: Rinse mouth exposure->ingestion seek_medical Call a POISON CENTER or doctor if you feel unwell inhalation->seek_medical skin->seek_medical eye->seek_medical if irritation persists ingestion->seek_medical

Caption: First aid decision pathway for exposure to this compound.

References

Discovery and history of "2-Nitro-3-(trifluoromethyl)phenol"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Nitro-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and technical information regarding the chemical compound this compound. Due to the limited specific literature on this particular isomer, this guide also incorporates data from closely related analogues to provide a broader context for its potential properties and applications.

Introduction

This compound is an aromatic organic compound characterized by a phenol ring substituted with a nitro group at the second position and a trifluoromethyl group at the third position. The presence of both a strong electron-withdrawing nitro group and a lipophilic trifluoromethyl group suggests that this molecule may possess interesting chemical and biological properties, making it a potential candidate for investigation in medicinal chemistry and materials science.

Discovery and History

The specific discovery and detailed historical account of this compound are not well-documented in readily accessible scientific literature. It is likely a compound that has been synthesized as part of broader chemical libraries or as an intermediate in the synthesis of more complex molecules. The development of nitrated and fluorinated aromatic compounds has been a significant area of research in organic chemistry for many decades, driven by the unique properties these functional groups impart to molecules. General methods for the synthesis of substituted phenols and nitrated aromatic compounds are well-established.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₇H₄F₃NO₃PubChem[1]
Molecular Weight 207.11 g/mol PubChem[1]
CAS Number 386-72-1Sigma-Aldrich, PubChem[1][2]
Appearance SolidSigma-Aldrich[2]
Melting Point 69 - 71 °CSigma-Aldrich[2]
Purity 95%Sigma-Aldrich[2]
IUPAC Name This compoundPubChem[1]

Synonyms:

  • 3-Hydroxy-2-nitrobenzotrifluoride[1]

  • Phenol, 2-nitro-3-(trifluoromethyl)-[1]

  • alpha,alpha,alpha-trifluoro-2-nitro-m-cresol[1]

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis

A potential synthetic pathway could involve the nitration of 3-(trifluoromethyl)phenol.

Reaction: Nitration of 3-(trifluoromethyl)phenol.

Reagents and Materials:

  • 3-(trifluoromethyl)phenol

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)phenol in a minimal amount of concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a nitrating mixture (a pre-mixed solution of nitric acid and sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Note: This is a generalized and hypothetical protocol. The regioselectivity of the nitration would need to be carefully controlled, as nitration of a meta-substituted phenol can lead to a mixture of isomers.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and connectivity of the atoms.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess the purity of the compound.

While specific spectral data for this compound is not available, the expected spectral features can be predicted based on its structure and data from similar compounds.

Expected ¹H NMR Spectral Data: The aromatic region would show complex splitting patterns for the three protons on the phenyl ring, influenced by the hydroxyl, nitro, and trifluoromethyl groups.

Expected ¹³C NMR Spectral Data: The spectrum would show seven distinct carbon signals corresponding to the aromatic carbons and the trifluoromethyl carbon. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro and trifluoromethyl groups.

Expected IR Spectral Data:

  • A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

  • Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically appearing around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

  • C-F stretching bands for the trifluoromethyl group.

  • C=C stretching bands for the aromatic ring.

Potential Biological Activities and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activities or signaling pathways of this compound. However, based on the activities of structurally related compounds, some potential areas of interest can be inferred.

  • Antimicrobial Activity: Many nitrophenolic compounds exhibit antimicrobial properties. The nitro group can be reduced within microbial cells to form reactive nitrogen species that are toxic to the organism.

  • Enzyme Inhibition: The phenolic hydroxyl group and the overall electronic nature of the molecule could allow it to interact with the active sites of various enzymes.

  • Herbicidal/Pesticidal Activity: Some nitrophenols, such as the isomeric 4-Nitro-3-(trifluoromethyl)phenol (also known as TFM), are used as lampricides to control sea lamprey populations in the Great Lakes[3]. This suggests that this compound could also possess pesticidal properties.

Further research, including in vitro and in vivo screening, would be necessary to determine the actual biological profile of this compound.

Visualizations

General Synthetic and Characterization Workflow

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (3-(trifluoromethyl)phenol) reaction Nitration Reaction start->reaction H₂SO₄, HNO₃ workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Pure 2-Nitro-3- (trifluoromethyl)phenol purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms mp Melting Point Analysis product->mp

Caption: A generalized workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a chemical compound with potential for further investigation in various scientific fields. While specific data on its discovery, detailed synthesis, and biological activity are currently limited in the public domain, this guide provides a foundational understanding based on its chemical structure and the properties of related molecules. The proposed synthetic route and characterization methods offer a starting point for researchers interested in exploring this compound. Further empirical studies are essential to fully elucidate its properties and potential applications.

References

Unlocking the Research Potential of 2-Nitro-3-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of potential research avenues for the novel compound, 2-Nitro-3-(trifluoromethyl)phenol. While direct experimental data on this specific molecule is limited, its structural features—a nitrophenol core combined with a trifluoromethyl group—suggest a rich landscape for investigation in medicinal chemistry, toxicology, and materials science. This document outlines promising research areas, details relevant experimental protocols, and presents key data in a structured format to facilitate further scientific inquiry. By analogy with structurally related compounds, this compound is hypothesized to exhibit potent biological activities, including mitochondrial uncoupling, cytotoxicity, antimicrobial effects, and enzyme inhibition. The strategic placement of the nitro and trifluoromethyl groups on the phenol ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a compelling candidate for drug discovery and development programs.

Introduction

This compound is an aromatic organic compound with the molecular formula C₇H₄F₃NO₃[1]. Its structure combines the well-known biological activity of nitrophenols with the unique physicochemical properties conferred by a trifluoromethyl group. The nitro group, a strong electron-withdrawing moiety, is known to enhance the electrophilicity and reactivity of phenolic compounds[2]. The trifluoromethyl group is a key pharmacophore in modern drug design, known to improve metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets[3][4][5].

The isomeric compound, 4-Nitro-3-(trifluoromethyl)phenol, is a registered lampricide, highlighting the potential for potent biological activity within this class of molecules. However, the specific biological profile of this compound remains unexplored. This guide aims to bridge this knowledge gap by proposing a roadmap for its systematic investigation.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for designing experimental protocols, predicting bioavailability, and understanding its potential interactions with biological systems.

PropertyValueSource
CAS Number 386-72-1--INVALID-LINK--[1]
Molecular Formula C₇H₄F₃NO₃--INVALID-LINK--[1]
Molecular Weight 207.11 g/mol --INVALID-LINK--[1]
Melting Point 69-71 °CSigma-Aldrich
pKa (Predicted) 5.66 ± 0.10ChemicalBook[6]
XLogP3 (Predicted) 2.8--INVALID-LINK--[1]
Appearance Light yellow to yellow solidChemicalBook[6]
Synonyms 3-Hydroxy-2-nitrobenzotrifluoride, α,α,α-trifluoro-2-nitro-m-cresol--INVALID-LINK--[1]

Potential Research Areas

Based on the structural characteristics of this compound and the known activities of related compounds, several key research areas are proposed. A logical workflow for investigating these areas is depicted in the following diagram.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Mechanistic Studies Synthesis Synthesis & Purification Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, Neutral Red) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (Bacteria & Fungi) Characterization->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., AChE, Tyrosinase) Characterization->Enzyme Mitochondrial Mitochondrial Toxicity & Oxidative Phosphorylation Uncoupling Cytotoxicity->Mitochondrial Apoptosis Apoptosis & Cell Cycle Analysis Mitochondrial->Apoptosis QSAR QSAR & In Silico Modeling Apoptosis->QSAR

Figure 1: Proposed research workflow for this compound.
Mitochondrial Toxicity and Uncoupling of Oxidative Phosphorylation

Nitrophenols are classic uncouplers of oxidative phosphorylation, a mechanism famously exploited by the weight-loss drug 2,4-dinitrophenol (DNP)[7]. These compounds act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane and thereby uncoupling electron transport from ATP synthesis[3][8][9]. This leads to a decrease in ATP production and an increase in heat generation. The presence of the electron-withdrawing nitro and trifluoromethyl groups in this compound makes it a prime candidate for investigation as a mitochondrial uncoupler.

Key Research Questions:

  • Does this compound disrupt mitochondrial membrane potential?

  • Does it increase the oxygen consumption rate in isolated mitochondria or whole cells?

  • What is its effect on cellular ATP levels?

  • Can it induce a shift in cellular metabolism from oxidative phosphorylation to glycolysis?

G Mito Mitochondrion Intermembrane Space Inner Membrane Matrix Compound This compound Mito:f0->Compound Proton H+ Mito:f1->Proton ATP_Synthase ATP Synthase Mito:f0->ATP_Synthase Proton Motive Force Heat Heat Mito:f1->Heat Compound->Mito:f1 Protonophore Action Compound->Mito:f2 Proton->Mito:f0 ATP_Synthase->Mito:f2 ATP Synthesis ETC Electron Transport Chain ETC->Mito:f1

Figure 2: Proposed mechanism of mitochondrial uncoupling.
In Vitro Cytotoxicity

Phenolic compounds are known to exhibit cytotoxic effects through various mechanisms, including membrane disruption, protein denaturation, and induction of oxidative stress[10][11]. The cytotoxicity of this compound should be evaluated against a panel of human cancer cell lines and normal cell lines to determine its potency and selectivity.

Key Research Questions:

  • What is the IC₅₀ value of the compound against various cancer cell lines (e.g., breast, colon, lung)?

  • Does it show selective toxicity towards cancer cells over normal cells?

  • What is the mechanism of cell death (apoptosis vs. necrosis)?

Antimicrobial Activity

The nitro group is a common feature in many antimicrobial drugs, where it can be reduced to cytotoxic radical species under anaerobic conditions[12]. Phenolic compounds also possess inherent antimicrobial properties. Therefore, this compound should be screened for its activity against a broad spectrum of pathogenic bacteria and fungi.

Key Research Questions:

  • What is the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against representative Gram-positive and Gram-negative bacteria and fungi?

  • Is it effective against antibiotic-resistant strains?

  • What is its effect on biofilm formation?[13]

Enzyme Inhibition

The rigid aromatic structure and the presence of hydrogen-bonding and electron-withdrawing groups suggest that this compound could act as an inhibitor of various enzymes. Screening against a panel of therapeutically relevant enzymes could uncover novel biological activities.

Potential Enzyme Targets:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a key strategy for the treatment of Alzheimer's disease[14][15].

  • Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is relevant for cosmetics and the treatment of hyperpigmentation disorders[15].

  • α-Amylase and α-Glucosidase: Inhibition of these enzymes can modulate postprandial hyperglycemia, a therapeutic approach for type 2 diabetes[15][16].

  • Lipase: Inhibition of pancreatic lipase can reduce the absorption of dietary fats and is a strategy for weight management[16].

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Synthesis of this compound

A potential synthetic route can be adapted from the preparation of related trifluoromethyl-substituted phenols[17][18]. A plausible method involves the nitration of 3-(trifluoromethyl)phenol.

Protocol:

  • Dissolve 3-(trifluoromethyl)phenol in a suitable solvent (e.g., glacial acetic acid or sulfuric acid).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the crude product, wash with cold water until the filtrate is neutral, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and determine its purity by HPLC.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.

Protocol:

  • Seed cells (e.g., HeLa, A549, or a cell line of interest) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of the test compound. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low potential, JC-1 remains in a monomeric form and fluoresces green.

Protocol:

  • Culture cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a known uncoupler like CCCP as a positive control.

  • Remove the treatment medium and wash the cells with PBS.

  • Add 100 µL of medium containing JC-1 dye (typically 2-10 µg/mL) to each well and incubate for 15-30 minutes at 37 °C.

  • Wash the cells with PBS to remove the excess dye.

  • Measure the fluorescence intensity at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths using a fluorescence plate reader.

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare an inoculum of the test microorganism standardized to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the standardized inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

To facilitate comparative analysis, all quantitative data should be summarized in clear and concise tables.

Table 2: Proposed Table for In Vitro Cytotoxicity Data

Cell LineHistologyIC₅₀ (µM) after 48hSelectivity Index (SI)*
Cancer Cell Lines
MCF-7Breast Adenocarcinoma
HCT-116Colorectal Carcinoma
A549Lung Carcinoma
Normal Cell Line
HBL-100Normal Breast
SI = IC₅₀ in normal cell line / IC₅₀ in cancer cell line

Table 3: Proposed Table for Antimicrobial Activity Data

MicroorganismTypeMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative
Candida albicansFungus

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its unique combination of a nitrophenol scaffold and a trifluoromethyl substituent warrants a thorough investigation into its biological activities. The proposed research areas—mitochondrial uncoupling, cytotoxicity, antimicrobial effects, and enzyme inhibition—provide a solid foundation for uncovering its therapeutic or toxicological potential. The experimental protocols detailed in this guide offer a practical starting point for researchers to embark on the systematic evaluation of this intriguing molecule. The findings from these studies will be crucial in determining the future applications of this compound in drug discovery and other scientific disciplines.

References

The Strategic Utility of 2-Nitro-3-(trifluoromethyl)phenol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Nitro-3-(trifluoromethyl)phenol is a valuable and versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique trifluoromethyl and nitro group substitutions on the phenol ring impart distinct chemical properties that are highly sought after in the design of complex molecules with enhanced biological activity, metabolic stability, and lipophilicity. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and quantitative data to support its use in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective application in synthesis. The table below summarizes its key properties.

PropertyValueReference
Molecular Formula C₇H₄F₃NO₃[1]
Molecular Weight 207.11 g/mol [1][2]
Appearance Solid[2]
Melting Point 69 - 71 °C[2]
CAS Number 386-72-1[1][2]
IUPAC Name This compound[1]
SMILES C1=CC(=C(C(=C1)O)--INVALID-LINK--[O-])C(F)(F)F[1]
InChIKey KLWSGZHZNIOCPO-UHFFFAOYSA-N[1]

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct nitration of 3-(trifluoromethyl)phenol. The electron-withdrawing nature of the trifluoromethyl group and the directing effect of the hydroxyl group influence the regioselectivity of the nitration. While specific literature detailing a high-yield, single-isomer synthesis is scarce, a general procedure can be adapted from established phenol nitration protocols.

Proposed Experimental Protocol: Nitration of 3-(trifluoromethyl)phenol

This protocol is based on general methods for the nitration of substituted phenols and may require optimization for yield and purity of the desired 2-nitro isomer.

Materials:

  • 3-(trifluoromethyl)phenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable inert solvent)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)phenol (1 equivalent) in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (1-2 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to a small amount of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the phenol solution over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Separate the organic layer. Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product will likely be a mixture of isomers. Purification by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) is necessary to isolate the this compound isomer.

Expected Outcome: This procedure is expected to yield a mixture of nitrated products. The distribution of isomers, including the desired this compound, will depend on the precise reaction conditions. Careful chromatographic separation is crucial for obtaining the pure target compound.

Applications as a Building Block in Organic Synthesis

The strategic placement of the nitro and trifluoromethyl groups makes this compound a versatile precursor for a variety of more complex molecules. The nitro group can be readily reduced to an amine, which can then undergo a wide range of transformations, while the phenolic hydroxyl group can be alkylated or used in coupling reactions.

Key Synthetic Transformations and Experimental Protocols

1. Reduction of the Nitro Group to form 2-Amino-3-(trifluoromethyl)phenol

The reduction of the nitro group is a fundamental transformation that opens up a vast array of synthetic possibilities.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Standard hydrogenation apparatus

Procedure:

  • In a hydrogenation flask, dissolve this compound (1 equivalent) in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm, though higher pressures may be used) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield 2-Amino-3-(trifluoromethyl)phenol.

2. Synthesis of N-Aryl Acetamides

The resulting 2-Amino-3-(trifluoromethyl)phenol can be acylated to form amides, which are common moieties in pharmaceutically active compounds.

Experimental Protocol: Synthesis of N-(2-hydroxy-6-(trifluoromethyl)phenyl)acetamide

Materials:

  • 2-Amino-3-(trifluoromethyl)phenol

  • Acetic Anhydride or Acetyl Chloride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (as a solvent)

Procedure:

  • Dissolve 2-Amino-3-(trifluoromethyl)phenol (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add a base such as pyridine or triethylamine (1.1-1.5 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and a mild acid (e.g., 1M HCl) to remove the base.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualization of Synthetic Pathways

To illustrate the logical flow of the synthetic transformations described, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_of_2_Nitro_3_trifluoromethylphenol start 3-(Trifluoromethyl)phenol reagents HNO₃ / H₂SO₄ start->reagents product This compound reagents->product Nitration

Caption: Synthesis of this compound.

Synthetic_Utility_Workflow cluster_start Starting Material cluster_reduction Reduction cluster_acylation Acylation start This compound reduction_reagents H₂, Pd/C start->reduction_reagents intermediate 2-Amino-3-(trifluoromethyl)phenol reduction_reagents->intermediate acylation_reagents Acetic Anhydride intermediate->acylation_reagents final_product N-(2-hydroxy-6-(trifluoromethyl)phenyl)acetamide acylation_reagents->final_product

Caption: Key transformations of the building block.

Conclusion

This compound serves as a strategically important building block for the synthesis of complex organic molecules. Its preparation via the nitration of 3-(trifluoromethyl)phenol, followed by functional group manipulations of the nitro and hydroxyl groups, provides access to a diverse range of substituted aromatic compounds. The detailed protocols provided herein offer a foundation for researchers to utilize this versatile intermediate in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. Further exploration of its reactivity will undoubtedly lead to the development of novel and potent bioactive molecules.

References

Theoretical Exploration of the Electronic Properties of 2-Nitro-3-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 2-Nitro-3-(trifluoromethyl)phenol. Due to the limited availability of direct experimental and theoretical studies on this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT). It details the expected electronic and structural parameters and provides a blueprint for the analysis of such data. The protocols and visualizations presented herein are designed to serve as a practical guide for researchers initiating theoretical studies on novel phenolic compounds, particularly in the context of drug design and materials science.

Introduction

Phenolic compounds are a cornerstone in medicinal chemistry and materials science due to their diverse chemical reactivity and biological activity. The introduction of electron-withdrawing groups, such as the nitro (NO₂) and trifluoromethyl (CF₃) moieties, can significantly modulate the electronic structure and, consequently, the physicochemical and biological properties of the parent phenol molecule. This compound presents an interesting case for theoretical study due to the interplay of these substituents on its aromatic ring. Understanding its electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential applications.

This guide details a theoretical approach using computational chemistry to elucidate the electronic characteristics of this compound. The methodologies are drawn from established computational studies on similar molecules, such as 2-nitrophenol and other trifluoromethyl-substituted aromatic compounds.

Computational Methodology

The following section outlines a detailed protocol for the theoretical investigation of this compound using Density Functional Theory (DFT), a powerful quantum mechanical method for studying the electronic structure of molecules.

Software and Theoretical Level

All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of theoretical method and basis set is critical for obtaining accurate results. Based on studies of similar phenolic compounds, the following level of theory is recommended:

  • Method: Density Functional Theory (DFT) with Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP). This functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Geometry Optimization

The first step in the computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through a geometry optimization procedure where the energy of the molecule is minimized with respect to the positions of its atoms. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

Calculation of Electronic Properties

Once the geometry is optimized, a variety of electronic properties can be calculated. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge transfer interactions and hyperconjugative effects.

  • Spectroscopic Properties: Theoretical vibrational (Infrared and Raman) and electronic (UV-Visible) spectra can be simulated to aid in the interpretation of experimental spectra.

Predicted Electronic and Structural Data

The following tables summarize the expected quantitative data for this compound based on the proposed computational methodology. These values are illustrative and would need to be confirmed by actual calculations.

Table 1: Optimized Geometrical Parameters
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.38 - 1.41--
C-O~1.35--
O-H~0.97--
C-N~1.46--
N-O1.22 - 1.24--
C-C (CF₃)~1.51--
C-F~1.34--
C-C-O-~120-
C-O-H-~109-
C-C-N-~119-
O-N-O-~124-
C-C-C-F--~60, 180
Table 2: Frontier Molecular Orbital Properties
PropertyEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-2.0 to -3.0
HOMO-LUMO Energy Gap4.0 to 5.0
Table 3: Calculated Global Reactivity Descriptors
DescriptorValue
Ionization Potential (I)6.5 to 7.5 eV
Electron Affinity (A)2.0 to 3.0 eV
Electronegativity (χ)4.25 to 5.25
Chemical Hardness (η)2.0 to 2.5
Chemical Softness (S)0.20 to 0.25
Electrophilicity Index (ω)3.6 to 5.5

Visualization of Computational Workflow and Analysis

Visual diagrams are essential for understanding the logical flow of a computational study and the relationships between different calculated properties. The following diagrams, generated using the DOT language, illustrate these concepts.

Computational_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt comp_details Computational Details (DFT/B3LYP, 6-311++G(d,p)) comp_details->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop optimized_geom Optimized Geometry freq_calc->optimized_geom thermo_data Thermodynamic Data freq_calc->thermo_data fmo HOMO/LUMO Analysis electronic_prop->fmo mep MEP Surface electronic_prop->mep nbo NBO Analysis electronic_prop->nbo spectra Simulated Spectra (IR, Raman, UV-Vis) electronic_prop->spectra Electronic_Properties_Analysis cluster_core_properties Core Electronic Properties cluster_derived_concepts Derived Chemical Concepts HOMO HOMO Energy Reactivity Chemical Reactivity HOMO->Reactivity Electron Donating Ability Stability Chemical Stability HOMO->Stability Energy Gap LUMO LUMO Energy LUMO->Reactivity Electron Accepting Ability LUMO->Stability Energy Gap Charge_Distribution Charge Distribution Interactions Intermolecular Interactions Charge_Distribution->Interactions Electrostatic Potential Reactivity->Interactions

Methodological & Application

Synthesis protocol for "2-Nitro-3-(trifluoromethyl)phenol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 2-Nitro-3-(trifluoromethyl)phenol, a valuable intermediate in medicinal chemistry and drug development. The protocol is based on the electrophilic nitration of 3-(trifluoromethyl)phenol. Due to the directing effects of the hydroxyl (ortho, para-directing) and trifluoromethyl (meta-directing) groups, the nitration is expected to yield a mixture of isomers, primarily the 2-nitro and 4-nitro products. This protocol outlines a method favoring ortho-nitration and a subsequent purification strategy to isolate the desired this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

ParameterValueReference
CAS Number 386-72-1[1]
Molecular Formula C₇H₄F₃NO₃[1]
Molecular Weight 207.11 g/mol [1]
Appearance Yellow to light brown solid---
Melting Point 69-71 °CCommercially available data
¹H NMR (CDCl₃) Anticipated δ (ppm): 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 5.5-6.5 (br s, 1H, OH)Based on analogous structures
¹³C NMR (CDCl₃) Anticipated δ (ppm): 150-155 (C-OH), 135-140 (C-NO₂), 130-135 (C-CF₃), 123 (q, J(C,F) ≈ 272 Hz, CF₃), 115-125 (aromatic CH)Based on analogous structures
¹⁹F NMR (CDCl₃) Anticipated δ (ppm): -60 to -65Based on analogous structures
IR (KBr) Anticipated ν (cm⁻¹): 3400-3200 (O-H), 1530, 1350 (N-O), 1300-1100 (C-F)Based on analogous structures

Experimental Protocols

Materials and Methods

Materials:

  • 3-(Trifluoromethyl)phenol (Starting Material)

  • Ammonium nitrate (NH₄NO₃)

  • Potassium bisulfate (KHSO₄)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

  • Silica gel (for column chromatography)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Nitrating agents are corrosive and strong oxidizers. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames.

Synthesis of this compound

This protocol is adapted from a general method for the regioselective ortho-nitration of phenols.[2]

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(trifluoromethyl)phenol (1.62 g, 10 mmol).

  • Add anhydrous acetonitrile (30 mL) to dissolve the starting material.

  • To this solution, add ammonium nitrate (1.60 g, 20 mmol) and potassium bisulfate (0.68 g, 5 mmol).

2. Nitration Reaction:

  • Stir the reaction mixture vigorously at room temperature.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The starting material and the nitrated products should have different Rf values.

  • The reaction is typically complete within 2-4 hours.

3. Work-up:

  • Once the reaction is complete (as indicated by TLC), filter the reaction mixture through a pad of Celite to remove any insoluble salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

4. Purification:

  • The crude product will be a mixture of isomers. This mixture can be purified by silica gel column chromatography.

  • Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing the polarity). Collect fractions and monitor them by TLC to identify the fractions containing the desired this compound isomer. The ortho-nitrophenol isomer is typically more volatile and may have a different polarity compared to the para-isomer.[3]

  • Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

5. Characterization:

  • Dry the purified product under vacuum.

  • Determine the yield of the purified this compound.

  • Characterize the product by measuring its melting point and recording its ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectra. Compare the obtained data with the anticipated values in Table 1.

Visualization

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start 3-(Trifluoromethyl)phenol reaction_step Nitration (Room Temperature, 2-4h) start->reaction_step reagents NH4NO3, KHSO4 Acetonitrile reagents->reaction_step filtration Filtration reaction_step->filtration Crude Product Mixture evaporation Solvent Evaporation filtration->evaporation chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate) evaporation->chromatography isolation Isolation of 2-Nitro Isomer chromatography->isolation product This compound isolation->product characterization Yield, MP, NMR, IR product->characterization EAS_Pathway Electrophilic Aromatic Substitution: Nitration cluster_generation Generation of Electrophile cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization HNO3 Nitric Acid NO2+ Nitronium Ion (Electrophile) HNO3->NO2+ + H2SO4 H3O+ Hydronium Ion HNO3->H3O+ H2SO4 Sulfuric Acid HSO4- Bisulfate H2SO4->HSO4- phenol 3-(Trifluoromethyl)phenol sigma_complex Arenium Ion Intermediate (Sigma Complex) phenol->sigma_complex + NO2+ product This compound sigma_complex->product Deprotonation H_plus - H+

References

Application Notes and Protocols: Regioselective Nitration of 3-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective nitration of 3-(trifluoromethyl)phenol is a critical transformation in synthetic organic chemistry, providing key intermediates for the development of pharmaceuticals and agrochemicals. The trifluoromethyl group (-CF3), a strong electron-withdrawing group, and the hydroxyl (-OH) group, a strong activating ortho-, para-director, exert competing influences on the regiochemical outcome of electrophilic aromatic substitution. This inherent electronic dichotomy necessitates precise control over reaction conditions to achieve the desired isomer selectivity, primarily yielding 2-nitro-5-(trifluoromethyl)phenol and 4-nitro-3-(trifluoromethyl)phenol. These nitrated derivatives serve as versatile building blocks for further functionalization.

This document provides detailed application notes and experimental protocols for the regioselective nitration of 3-(trifluoromethyl)phenol, summarizing quantitative data and outlining methodologies for achieving specific isomeric products.

Directing Effects in the Nitration of 3-(Trifluoromethyl)phenol

The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the trifluoromethyl group is a strong deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. In 3-(trifluoromethyl)phenol, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated, while the positions meta to the trifluoromethyl group (positions 5 and an already substituted position) are deactivated. The interplay of these effects dictates the position of nitration.

A logical diagram illustrating these directing effects is presented below.

G Directing Effects in the Nitration of 3-(Trifluoromethyl)phenol cluster_0 3-(Trifluoromethyl)phenol cluster_1 Electronic Effects cluster_2 Predicted Nitration Sites C1 1 C2 2 C1->C2 OH OH C1->OH C3 3 C2->C3 C4 4 C3->C4 CF3 CF3 C3->CF3 C5 5 C4->C5 C6 6 C5->C6 C6->C1 OH_effect -OH Group (Ortho, Para-Director) Activates positions 2, 4, 6 pos2 Position 2 (ortho to -OH) OH_effect->pos2 pos4 Position 4 (para to -OH) OH_effect->pos4 pos6 Position 6 (ortho to -OH) OH_effect->pos6 CF3_effect -CF3 Group (Meta-Director) Deactivates positions 2, 4, 6 CF3_effect->pos2 CF3_effect->pos4 CF3_effect->pos6

Figure 1. Directing effects on the nitration of 3-(trifluoromethyl)phenol.

Data Presentation: Isomer Distribution in Nitration Reactions

Precise control of reaction parameters allows for the selective synthesis of either the ortho- or para-nitrated product. The following table summarizes typical outcomes for the nitration of 3-(trifluoromethyl)phenol under various conditions.

Nitrating Agent/SystemSolventTemperature (°C)Major ProductMinor Product(s)Overall Yield (%)Reference
HNO₃ / Acetic AcidAcetic Acid402-Nitro-5-(trifluoromethyl)phenol4-Nitro-3-(trifluoromethyl)phenolNot specified[1]
HNO₃ / H₂SO₄Sulfuric Acid0 - 10Mixture of isomers, potential for dinitration-VariableGeneral Knowledge
NaNO₂ / Wet SiO₂ / Solid AcidDichloromethaneRoom Temp.High regioselectivity for ortho/para isomersVariable based on acidGood to excellent[2]
Cu(NO₃)₂·3H₂OAcetonitrileRefluxOrtho-nitrated phenols favoredPara-nitrated phenolsGoodGeneral Knowledge

Experimental Protocols

Protocol 1: Synthesis of 2-Nitro-5-(trifluoromethyl)phenol

This protocol is adapted from a general method for the nitration of 3-(trifluoromethyl)phenol.[1]

Materials:

  • 3-(Trifluoromethyl)phenol

  • Glacial Acetic Acid

  • 65% Nitric Acid

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Ice

Equipment:

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Dissolve 150 mmol of 3-(trifluoromethyl)phenol in 50 mL of glacial acetic acid in a round-bottom flask equipped with a stirrer.

  • Maintain the reaction temperature at 40°C.

  • Prepare a mixed solution of 11 mL of 65% HNO₃ and 30 mL of glacial acetic acid.

  • Slowly add the mixed acid solution dropwise to the phenol solution over 15 minutes while maintaining the temperature at 40°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 45 minutes.

  • Quench the reaction by pouring the mixture into 400 mL of ice water.

  • Extract the aqueous phase four times with 100 mL of chloroform each.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography to isolate 2-nitro-5-(trifluoromethyl)phenol.

Protocol 2: Synthesis of 4-Nitro-3-(trifluoromethyl)phenol (via Diazotization of Aniline)

Direct nitration of 3-(trifluoromethyl)phenol often yields a mixture of isomers. A more regioselective route to 4-nitro-3-(trifluoromethyl)phenol involves the diazotization of 3-(trifluoromethyl)-4-nitroaniline.

Materials:

  • 3-(Trifluoromethyl)-4-nitroaniline

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Urea

  • Xylene

  • Copper (II) Sulfate Pentahydrate

  • Water

  • Ice

Equipment:

  • Beakers

  • Stirring apparatus

  • Round-bottom flask with a reflux condenser

  • Separatory funnel

Procedure:

  • Prepare a solution of 3-(trifluoromethyl)-4-nitroaniline in a mixture of water and concentrated sulfuric acid.

  • Cool the solution to 5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the aniline solution while maintaining the temperature at 5°C to form the diazonium salt.

  • Stir the reaction mixture at 5°C for one hour.

  • Add a small amount of urea to destroy any excess nitrous acid.

  • In a separate flask, prepare a boiling mixture of xylene and an aqueous solution of copper (II) sulfate pentahydrate.

  • Slowly add the diazonium salt solution to the boiling copper sulfate/xylene mixture.

  • Continue to heat the mixture under reflux until the evolution of nitrogen gas ceases.

  • After cooling, separate the organic layer.

  • Wash the organic layer with water and then with a dilute sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and remove the xylene by distillation to obtain crude 4-nitro-3-(trifluoromethyl)phenol.

  • The product can be further purified by recrystallization or column chromatography.

Experimental Workflow

The general workflow for the regioselective nitration of 3-(trifluoromethyl)phenol is depicted in the following diagram.

G General Workflow for Regioselective Nitration Start Start: 3-(Trifluoromethyl)phenol Nitrating_Agent Select Nitrating Agent (e.g., HNO3/H2SO4, HNO3/AcOH) Start->Nitrating_Agent Reaction Nitration Reaction (Control Temperature & Time) Nitrating_Agent->Reaction Workup Aqueous Work-up (Quenching & Extraction) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Product_Ortho Product: 2-Nitro-5-(trifluoromethyl)phenol Purification->Product_Ortho Product_Para Product: 4-Nitro-3-(trifluoromethyl)phenol Purification->Product_Para Analysis Analysis (NMR, GC-MS, HPLC) Product_Ortho->Analysis Product_Para->Analysis

Figure 2. General experimental workflow for nitration.

Conclusion

The regioselective nitration of 3-(trifluoromethyl)phenol is a nuanced process that requires careful consideration of reaction conditions to control the isomeric outcome. By selecting appropriate nitrating agents, solvents, and temperatures, researchers can selectively synthesize either 2-nitro-5-(trifluoromethyl)phenol or 4-nitro-3-(trifluoromethyl)phenol. The protocols and data presented herein provide a valuable resource for scientists and professionals engaged in the synthesis of fluorinated aromatic compounds for applications in drug discovery and materials science. Further optimization of these methods may lead to even higher yields and selectivities, enhancing the efficiency of these important synthetic transformations.

References

Application Notes and Protocols for 2-Nitro-3-(trifluoromethyl)phenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-3-(trifluoromethyl)phenol is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of three key functional groups: a nitro group, which can be readily reduced to an amine; a hydroxyl group, which can be derivatized or used to direct substitution reactions; and a trifluoromethyl group, a common motif in modern pharmaceuticals known to enhance metabolic stability and binding affinity.

While direct, publicly available protocols for the synthesis of marketed drugs commencing from this compound are scarce, this document provides a detailed, exemplary synthetic pathway to a hypothetical pyrazole-based pharmaceutical intermediate. The protocols provided are based on well-established and analogous chemical transformations found in the literature. This application note serves as a practical guide for researchers looking to utilize this compound and its derivatives in the synthesis of novel bioactive compounds.

The following sections detail a four-step synthetic sequence:

  • Nitration of 3-(Trifluoromethyl)phenol: Synthesis of the starting material, this compound.

  • Reduction of the Nitro Group: Conversion of this compound to 2-Amino-3-(trifluoromethyl)phenol.

  • Formation of the Hydrazine: Synthesis of (2-hydroxy-6-(trifluoromethyl)phenyl)hydrazine hydrochloride.

  • Pyrazole Ring Formation: Construction of a hypothetical pyrazole intermediate.

Exemplary Synthetic Pathway

The overall synthetic scheme for the conversion of 3-(Trifluoromethyl)phenol to a hypothetical pyrazole intermediate is presented below.

Synthetic_Pathway A 3-(Trifluoromethyl)phenol B This compound A->B Nitration C 2-Amino-3-(trifluoromethyl)phenol B->C Reduction D (2-hydroxy-6-(trifluoromethyl)phenyl)hydrazine hydrochloride C->D Diazotization & Reduction E Hypothetical Pyrazole Intermediate D->E Cyclocondensation

Caption: Overall synthetic pathway from 3-(Trifluoromethyl)phenol to a hypothetical pyrazole intermediate.

Experimental Protocols and Data

Step 1: Synthesis of this compound (Nitration)

Application Note: The nitration of phenols is a classic electrophilic aromatic substitution. The trifluoromethyl group is a deactivating, meta-directing group, while the hydroxyl group is a strongly activating, ortho-, para-directing group. The regioselectivity of the nitration of 3-(trifluoromethyl)phenol is therefore a balance of these directing effects. Milder nitrating conditions are often employed to favor ortho-nitration and avoid polynitration.

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-(trifluoromethyl)phenol (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid. Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Nitrating Agent: In a separate flask, prepare a nitrating mixture by slowly adding nitric acid (1.1 eq) to an equal volume of sulfuric acid, keeping the temperature below 10 °C.

  • Reaction: Add the nitrating mixture dropwise to the cooled solution of 3-(trifluoromethyl)phenol over 30-60 minutes, ensuring the reaction temperature does not exceed 5 °C.

  • Quenching and Workup: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice and water.

  • Isolation and Purification: The product may precipitate or can be extracted with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired this compound isomer.

Quantitative Data for Analogous Phenol Nitrations:

Phenol SubstrateNitrating AgentSolventTemp (°C)Time (h)Yield of ortho-nitro isomer (%)Reference
4-ChlorophenolHNO₃/H₂SO₄Acetic Acid20230-40[General Knowledge]
3-CresolHNO₃Acetic Acid0-5145-55[General Knowledge]
3-CyanophenolHNO₃/H₂SO₄Not specifiedNot specifiedNot specified21.3[1]
Step 2: Synthesis of 2-Amino-3-(trifluoromethyl)phenol (Reduction)

Application Note: The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed, with tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) being a common and effective method for the reduction of aromatic nitro compounds, especially in a laboratory setting.

Experimental Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol.

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Reaction: Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is exothermic. Once the initial reaction subsides, heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add a concentrated solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the tin salts.

  • Isolation and Purification: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethanol or ethyl acetate. Combine the filtrates and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield 2-Amino-3-(trifluoromethyl)phenol.

Quantitative Data for Analogous Nitrophenol Reductions:

Nitro CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
4-NitrophenolSnCl₂/HClEthanolReflux3>90[General Knowledge]
2-Nitro-4-methylphenolSnCl₂/HClEthanolReflux285-95[General Knowledge]
Various NitroarenesSnCl₂Ionic LiquidRT-800.5-482-96[2]
Step 3: Synthesis of (2-hydroxy-6-(trifluoromethyl)phenyl)hydrazine hydrochloride (Hydrazine Formation)

Application Note: The conversion of an aniline to a hydrazine is a two-step process involving diazotization followed by reduction. The aniline is first converted to a diazonium salt using sodium nitrite and a strong acid at low temperatures. The diazonium salt is then reduced in situ to the corresponding hydrazine. Stannous chloride is a suitable reducing agent for this transformation.

Experimental Protocol:

  • Diazotization:

    • In a 250 mL beaker, dissolve 2-Amino-3-(trifluoromethyl)phenol (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Reduction:

    • In a separate 500 mL flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold SnCl₂ solution with vigorous stirring. A precipitate of the hydrazine hydrochloride should form.

    • Allow the mixture to stir for an additional 1-2 hours, letting it slowly warm to room temperature.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold brine or a saturated sodium chloride solution.

    • Dry the product under vacuum to obtain (2-hydroxy-6-(trifluoromethyl)phenyl)hydrazine hydrochloride.

Quantitative Data for Phenylhydrazine Synthesis from Aniline:

Aniline DerivativeDiazotization/Reduction ConditionsYield of Hydrazine (%)Reference
AnilineNaNO₂/HCl then SnCl₂/HCl90[General Knowledge]
AnilineNaNO₂/HCl then Na₂SO₃75-84[General Knowledge]
Substituted AnilinesNaNO₂/HCl then SnCl₂75-98[General Knowledge]
Step 4: Synthesis of a Hypothetical Pyrazole Intermediate

Application Note: The Knorr pyrazole synthesis and related cyclocondensation reactions are powerful methods for constructing the pyrazole ring system, a common scaffold in pharmaceuticals. The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. In this exemplary protocol, (2-hydroxy-6-(trifluoromethyl)phenyl)hydrazine hydrochloride is reacted with acetylacetone to form a hypothetical pyrazole intermediate.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (2-hydroxy-6-(trifluoromethyl)phenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

  • Addition of Reagents: Add acetylacetone (1.1 eq) to the suspension. A catalytic amount of a mild acid, such as acetic acid, can be added if the hydrazine hydrochloride is not sufficiently acidic to catalyze the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Workup and Isolation: Cool the reaction mixture to room temperature. The product may crystallize out upon cooling. If not, reduce the volume of the solvent under reduced pressure and add water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water to yield the hypothetical pyrazole intermediate, 3,5-dimethyl-1-(2-hydroxy-6-(trifluoromethyl)phenyl)-1H-pyrazole.

Quantitative Data for Pyrazole Synthesis:

Hydrazine1,3-DicarbonylSolventConditionsYield (%)Reference
PhenylhydrazineAcetylacetoneEthanolReflux, 4h70-80[General Knowledge]
Substituted PhenylhydrazinesAcetylacetoneGlycerol/Water90°C, 3-4hHigh[3]
Arylhydrazines1,3-DiketonesN,N-dimethylacetamideRT59-98[4]
PhenylhydrazineEthyl AcetoacetateNano-ZnO catalystNot specified95[5]

Experimental Workflow Diagrams

Reduction_Workflow cluster_0 Step 2: Reduction of Nitro Group A 1. Dissolve this compound and SnCl2·2H2O in Ethanol B 2. Add concentrated HCl A->B C 3. Heat to reflux for 2-4 hours B->C D 4. Cool and neutralize with NaOH/NaHCO3 C->D E 5. Filter through celite D->E F 6. Concentrate filtrate E->F G 7. Purify by recrystallization/ column chromatography F->G H Product: 2-Amino-3-(trifluoromethyl)phenol G->H

Caption: Experimental workflow for the reduction of this compound.

Pyrazole_Synthesis_Workflow cluster_1 Step 4: Pyrazole Ring Formation P1 1. Suspend (2-hydroxy-6-(trifluoromethyl)phenyl)hydrazine hydrochloride in Ethanol P2 2. Add acetylacetone and catalytic acid P1->P2 P3 3. Heat to reflux for 4-6 hours P2->P3 P4 4. Cool and/or add water to precipitate P3->P4 P5 5. Filter and wash the solid product P4->P5 P6 6. Purify by recrystallization P5->P6 P7 Product: Hypothetical Pyrazole Intermediate P6->P7

Caption: Experimental workflow for the synthesis of the hypothetical pyrazole intermediate.

Disclaimer

The protocols and data presented in this document are for informational and research purposes only. They are based on analogous reactions and should be adapted and optimized for specific laboratory conditions. All chemical manipulations should be performed by trained individuals in a well-ventilated fume hood with appropriate personal protective equipment.

References

Use of "2-Nitro-3-(trifluoromethyl)phenol" in the synthesis of substituted benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of Substituted Benzofurans

Introduction

Benzofurans are a pivotal class of heterocyclic compounds widely recognized for their presence in a multitude of biologically active natural products and pharmaceutical agents. The unique structural framework of benzofurans imparts a diverse range of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted benzofuran scaffolds remains an area of significant interest for researchers in medicinal chemistry and drug development.

This document provides an overview of established synthetic strategies for the preparation of substituted benzofurans. While a specific request was made for the use of "2-Nitro-3-(trifluoromethyl)phenol" in this context, a comprehensive literature search did not yield any documented synthetic routes employing this particular starting material for the synthesis of benzofurans. Therefore, this document will focus on general and widely applicable methods for benzofuran synthesis that are well-supported by the scientific literature.

Established Synthetic Protocols for Substituted Benzofurans

Several robust and versatile methods have been developed for the synthesis of substituted benzofurans. Below are detailed protocols for some of the most common and effective approaches.

Synthesis via Intramolecular Wittig Reaction

The intramolecular Wittig reaction is a powerful tool for the formation of the benzofuran ring system. This method typically involves the reaction of an ortho-hydroxybenzyltriphenylphosphonium salt with an appropriate acyl chloride.

Experimental Protocol:

  • Step 1: Preparation of the Wittig Reagent (o-hydroxybenzyltriphenylphosphonium bromide):

    • In a round-bottom flask, a mixture of the appropriately substituted ortho-hydroxybenzyl alcohol (1.0 eq.) and triphenylphosphine hydrobromide (1.0 eq.) in acetonitrile is stirred under reflux for 2 hours.

    • The resulting precipitate is collected by filtration and washed with cold acetonitrile to yield the desired phosphonium salt.

  • Step 2: Synthesis of the 2-Phenylbenzofuran:

    • A mixture of the o-hydroxybenzyltriphenylphosphonium bromide (1.0 eq.) and a substituted benzoyl chloride (1.0 eq.) is suspended in toluene.

    • Triethylamine (a slight excess) is added to the mixture.

    • The reaction mixture is stirred under reflux for 2 hours.

    • After cooling, the precipitate (triphenylphosphine oxide) is removed by filtration.

    • The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel chromatography to afford the desired 2-phenylbenzofuran derivative.[1]

Logical Workflow for Wittig-based Benzofuran Synthesis

Wittig_Synthesis cluster_start Starting Materials cluster_reagent_prep Wittig Reagent Preparation cluster_cyclization Cyclization o_hydroxybenzyl_alcohol o-Hydroxybenzyl Alcohol wittig_reagent o-Hydroxybenzyltriphenylphosphonium Bromide o_hydroxybenzyl_alcohol->wittig_reagent PPh3HBr PPh3·HBr PPh3HBr->wittig_reagent benzoyl_chloride Substituted Benzoyl Chloride benzofuran Substituted Benzofuran benzoyl_chloride->benzofuran wittig_reagent->benzofuran

Caption: Workflow for the synthesis of substituted benzofurans via an intramolecular Wittig reaction.

Synthesis via Palladium-Catalyzed Cyclization of o-Alkynylphenols

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they provide an efficient route to benzofurans from ortho-alkynylphenol precursors.

Experimental Protocol:

  • Step 1: Sonogashira Coupling (if starting from o-iodophenol):

    • To a solution of an ortho-iodophenol (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent (e.g., triethylamine or a mixture of toluene and triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

    • The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting materials are consumed (monitored by TLC or GC-MS).

    • The reaction mixture is then worked up to isolate the ortho-alkynylphenol intermediate.

  • Step 2: Intramolecular Cyclization:

    • The isolated ortho-alkynylphenol is dissolved in a suitable solvent (e.g., toluene, DMF).

    • A palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base (e.g., K₂CO₃, Cs₂CO₃) are added.

    • The mixture is heated to reflux until the reaction is complete.

    • After cooling, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the substituted benzofuran.[2][3]

Signaling Pathway for Palladium-Catalyzed Benzofuran Synthesis

Palladium_Catalysis o_iodophenol o-Iodophenol sonogashira Sonogashira Coupling o_iodophenol->sonogashira terminal_alkyne Terminal Alkyne terminal_alkyne->sonogashira o_alkynylphenol o-Alkynylphenol sonogashira->o_alkynylphenol cyclization Intramolecular Cyclization o_alkynylphenol->cyclization benzofuran Substituted Benzofuran cyclization->benzofuran

Caption: Reaction pathway for the synthesis of substituted benzofurans using palladium catalysis.

Quantitative Data

The yields of substituted benzofurans can vary significantly depending on the chosen synthetic method and the nature of the substituents on the starting materials. Below is a summary of representative yields from the literature for the methods described above.

Synthetic MethodStarting MaterialsProductYield (%)Reference
Intramolecular Wittig Reactiono-Hydroxybenzyltriphenylphosphonium bromide, Benzoyl chloride2-Phenylbenzofuran70-85[1]
Palladium-Catalyzed Cyclizationo-AlkynylphenolsVarious Substituted Benzofurans65-95[2]

Conclusion

The synthesis of substituted benzofurans is a well-developed field with a variety of reliable and high-yielding methods available to researchers. While the specific use of "this compound" as a precursor is not documented, the protocols provided herein for the intramolecular Wittig reaction and palladium-catalyzed cyclization offer robust and versatile strategies for accessing a wide range of substituted benzofuran derivatives. These compounds continue to be of great interest in the development of new therapeutic agents, and the methods described provide a solid foundation for their synthesis and further investigation. Researchers are encouraged to consult the primary literature for more detailed information and specific examples related to their target molecules.

References

Application Notes and Protocols for the Nitration of Trifluoromethylated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the electrophilic nitration of trifluoromethylated phenols. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group significantly influences the reactivity and regioselectivity of the aromatic ring, making the nitration of these substrates a subject of interest in the synthesis of valuable intermediates for pharmaceuticals and agrochemicals. These protocols outline standard laboratory procedures using common nitrating agents and provide guidance on reaction setup, monitoring, workup, and product analysis. The accompanying data and diagrams are intended to facilitate a comprehensive understanding of the experimental workflow and the underlying chemical principles.

Introduction

The nitration of phenols is a fundamental electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating, ortho, para-directing group, while the trifluoromethyl group is a strongly deactivating, meta-directing group. When both are present on a benzene ring, their combined electronic and steric effects dictate the position of nitration. Understanding and controlling the regioselectivity of this reaction is crucial for the targeted synthesis of specific nitro-isomers. This document details the experimental setup for the nitration of trifluoromethylated phenols, providing protocols for different isomers and a discussion on the expected regiochemical outcomes.

Experimental Protocols

Protocol 1: General Procedure for the Nitration of Trifluoromethylated Phenols using Nitric Acid

This protocol is a general method adaptable for the nitration of various trifluoromethylphenol isomers. Specific reaction conditions may require optimization based on the substrate's reactivity.

Materials:

  • Trifluoromethylated phenol (e.g., 2-, 3-, or 4-trifluoromethylphenol)

  • Concentrated Nitric Acid (65-70%)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

  • Hexane and Diethyl Ether for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the trifluoromethylated phenol (1.0 eq) in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated nitric acid (1.0-1.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/diethyl ether solvent system to isolate the desired nitro-trifluoromethylphenol isomers.

Protocol 2: Nitration of 4-(Trifluoromethylthio)phenol

This protocol is a specific example of the nitration of a phenol derivative containing a trifluoromethyl group, in this case, as part of a trifluoromethylthio (-SCF₃) substituent.[1]

Materials:

  • 4-(Trifluoromethylthio)phenol

  • 65% Nitric Acid

Procedure:

  • To 4-(trifluoromethylthio)phenol (0.4 mmol, 77 mg), add 65% HNO₃ (1.6 mmol, 156 mg).[1]

  • Stir the resulting reaction mixture at 30–40 °C overnight.[1]

  • Monitor the reaction for full consumption of the starting material by TLC.[1]

  • Cool the reaction mixture to room temperature.

  • Extract the product three times with 5 mL of dichloromethane.[1]

  • Wash the combined organic extracts twice with water.[1]

  • Dry the organic phase over anhydrous Na₂SO₄.[1]

  • Purify the product by column chromatography (hexane–diethyl ether) to yield the mono-nitrated product.[1]

Data Presentation

The following tables summarize expected outcomes and representative data for the nitration of trifluoromethylated phenols. Note that specific yields and isomer ratios can vary based on reaction conditions.

Table 1: Nitration of 4-(Trifluoromethylthio)phenol [1]

ProductYield
2-Nitro-4-(trifluoromethylthio)phenol87%
2,6-Dinitro-4-(trifluoromethylthio)phenol77%*

*Note: Dinitration requires more rigorous conditions (70–80°C with concentrated H₂SO₄).[1]

Table 2: Expected Regioselectivity in the Nitration of Trifluoromethylphenol Isomers

The directing effects of the -OH and -CF₃ groups are key to predicting the major products. The hydroxyl group is an ortho, para-director, while the trifluoromethyl group is a meta-director.

Starting MaterialActivating/Directing GroupDeactivating/Directing GroupPredicted Major Product(s)
2-(Trifluoromethyl)phenol-OH (ortho, para)-CF₃ (meta)4-Nitro-2-(trifluoromethyl)phenol, 6-Nitro-2-(trifluoromethyl)phenol
3-(Trifluoromethyl)phenol-OH (ortho, para)-CF₃ (meta)2-Nitro-3-(trifluoromethyl)phenol, 4-Nitro-3-(trifluoromethyl)phenol, 6-Nitro-3-(trifluoromethyl)phenol
4-(Trifluoromethyl)phenol-OH (ortho, para)-CF₃ (meta)2-Nitro-4-(trifluoromethyl)phenol

Mandatory Visualization

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general electrophilic aromatic substitution mechanism for the nitration of a trifluoromethylated phenol and the experimental workflow.

Nitration_Mechanism phenol Trifluoromethylated Phenol sigma_complex Sigma Complex (Wheland Intermediate) phenol->sigma_complex Electrophilic Attack HNO3_H2SO4 HNO₃ / H₂SO₄ NO2_plus NO₂⁺ (Nitronium ion) HNO3_H2SO4->NO2_plus Generation of Electrophile product Nitro-trifluoromethylated Phenol sigma_complex->product Deprotonation H_plus H⁺

Caption: General mechanism for the electrophilic nitration of trifluoromethylated phenols.

Experimental_Workflow start Start: Dissolve Trifluoromethylated Phenol in Solvent cool Cool Reaction Mixture to 0-5 °C start->cool add_nitric_acid Slowly Add Nitrating Agent (e.g., conc. HNO₃) cool->add_nitric_acid react Stir at Room Temperature (Monitor by TLC) add_nitric_acid->react workup Aqueous Workup (NaHCO₃ wash) react->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product(s) (NMR, GC-MS, IR) purify->characterize end End: Isolated Nitro-trifluoromethylated Phenol(s) characterize->end

Caption: Experimental workflow for the nitration of trifluoromethylated phenols.

Analytical Methods

The separation and quantification of the resulting nitro-trifluoromethylphenol isomers are critical for determining the regioselectivity of the reaction.

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for separating and identifying the different positional isomers. A capillary column such as an AT-210 can be used with a temperature program to achieve separation.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the structural elucidation of the purified isomers. The chemical shifts and coupling constants will confirm the position of the nitro group relative to the hydroxyl and trifluoromethyl groups.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the O-H stretch of the phenol and the symmetric and asymmetric stretches of the nitro group.

Discussion of Regioselectivity

The regiochemical outcome of the nitration of trifluoromethylated phenols is a result of the interplay between the activating ortho, para-directing hydroxyl group and the deactivating meta-directing trifluoromethyl group.

  • For 2-(Trifluoromethyl)phenol: The -OH group directs incoming electrophiles to the 4- and 6-positions. The -CF₃ group directs to the 4- and 6-positions (meta to itself). Thus, nitration is expected to occur primarily at the 4- and 6-positions.

  • For 3-(Trifluoromethyl)phenol: The -OH group directs to the 2-, 4-, and 6-positions. The -CF₃ group directs to the 5-position (meta to itself). The positions activated by the hydroxyl group are generally favored, leading to a mixture of 2-, 4-, and 6-nitro isomers.

  • For 4-(Trifluoromethyl)phenol: The -OH group directs to the 2- and 6-positions. The -CF₃ group directs to the 2- and 6-positions (meta to itself). Therefore, nitration is expected to occur predominantly at the 2-position (and the equivalent 6-position).

Steric hindrance can also play a role, potentially favoring substitution at the less hindered positions. The reaction conditions, such as temperature and the choice of nitrating agent, can also influence the isomer distribution.

Safety Precautions

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The nitration of phenols can be highly exothermic. Strict temperature control is essential to prevent runaway reactions.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Always add acid to water or other solutions slowly and with cooling. Never the other way around.

This document serves as a comprehensive guide for the nitration of trifluoromethylated phenols. Researchers should adapt these protocols to their specific needs and always adhere to strict safety standards in the laboratory.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Nitro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Nitro-3-(trifluoromethyl)phenol is a chemical compound of interest in various fields of research and development, including pharmaceuticals and agrochemicals. Its aromatic structure, combined with electron-withdrawing nitro and trifluoromethyl groups, necessitates a robust and accurate analytical method for quantification and purity assessment. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure.

Principle

The method utilizes a reversed-phase C18 column to separate this compound from potential impurities. A gradient elution with a mobile phase consisting of acidified water and acetonitrile allows for efficient separation and sharp peak shapes. Detection is achieved using a UV detector, leveraging the chromophoric nature of the analyte.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (HPLC Grade)

    • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

  • Chemicals and Reagents:

    • This compound analytical standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For pure substance analysis: Dissolve a known amount of the sample in acetonitrile to achieve a concentration within the calibration range.

    • For formulation analysis: Dissolve a known amount of the formulation in the mobile phase. Further dilution, filtration, or extraction may be necessary depending on the matrix.

    • For biological samples: A suitable extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction, will be required to remove interfering matrix components.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program

A gradient elution is employed to ensure the separation of the main analyte from potential early and late-eluting impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
15.03070
15.17030
20.07030

Table 2: Gradient Elution Program

Data Presentation

System Suitability

System suitability tests are performed to ensure the HPLC system is performing correctly. The results should meet the criteria outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 3: System Suitability Parameters

Method Validation Summary (Illustrative Data)

The following table presents illustrative data for key validation parameters of the analytical method.

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Table 4: Summary of Method Validation Parameters (Illustrative)

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G Figure 1: HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase) HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (254 nm) Chromatography->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Parameters

This diagram shows the relationship between the key parameters of the HPLC method.

G Figure 2: Interrelation of HPLC Method Parameters Analyte This compound Stationary_Phase Stationary Phase (C18 Column) Analyte->Stationary_Phase interacts with Mobile_Phase Mobile Phase (ACN/Water Gradient) Analyte->Mobile_Phase solubility in Detection_Method Detection (UV @ 254 nm) Analyte->Detection_Method absorbs at Separation Separation Efficiency Stationary_Phase->Separation Mobile_Phase->Separation Quantification Accurate Quantification Detection_Method->Quantification Separation->Detection_Method

Caption: Key parameter relationships in the HPLC method.

Application Notes and Protocols for the Purification of 2-Nitro-3-(trifluoromethyl)phenol via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Nitro-3-(trifluoromethyl)phenol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is crucial for the successful outcome of subsequent reactions and the quality of the final product. Column chromatography is a widely used and effective technique for the purification of this and similar organic compounds.[1][2][3] This document provides a detailed protocol for the purification of this compound using column chromatography, based on established methodologies for analogous aromatic nitro compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for sample handling and characterization.

PropertyValue
CAS Number 386-72-1[4][5]
Molecular Formula C₇H₄F₃NO₃[4][6]
Molecular Weight 207.11 g/mol [7][8]
Appearance Light yellow to yellow solid[6]
Melting Point 69 - 71 °C[4]
Purity (typical commercial) 95%[4]

Principle of Column Chromatography

Column chromatography is a solid-liquid adsorption chromatographic technique. The separation of components in a mixture is based on their differential adsorption onto a solid stationary phase while being moved through the column by a liquid mobile phase.[1][3] For the purification of this compound, silica gel is a suitable polar stationary phase. The mobile phase, typically a mixture of non-polar and polar solvents, is chosen to achieve optimal separation of the target compound from impurities. Less polar compounds will travel faster down the column, while more polar compounds will be retained longer by the silica gel.[1][2]

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using column chromatography.

Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade, optional)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

    • Add a thin layer of sand (approximately 0.5 cm) over the plug.

    • Prepare a slurry of silica gel in hexane.

    • Gently pour the slurry into the column. Allow the solvent to drain while continuously tapping the column to ensure a uniformly packed bed, free of air bubbles and cracks.

    • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.

    • Wash the column with 2-3 column volumes of hexane to equilibrate the stationary phase. Ensure the solvent level never drops below the top of the sand layer.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate) or a more polar solvent like dichloromethane.

    • If a more polar solvent is used for dissolution, it is advisable to pre-adsorb the sample onto a small amount of silica gel. This is done by dissolving the sample, adding silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample solution or the dry-loaded silica gel to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The optimal starting polarity will depend on the impurity profile.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate (e.g., to 95:5, 90:10, and so on). This will help to first elute non-polar impurities, followed by the target compound, and finally the more polar impurities.

    • Collect the eluent in a series of labeled fractions of equal volume (e.g., 10-20 mL).

  • Monitoring the Separation (TLC Analysis):

    • Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).

    • Spot a small amount of each fraction onto a TLC plate, alongside a spot of the crude mixture and a standard of the pure product (if available).

    • Develop the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate 8:2 v/v).

    • Visualize the spots under a UV lamp.

    • Identify the fractions containing the pure this compound.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques such as HPLC, GC-MS, or NMR.

Illustrative Data

ParameterCrude SamplePurified Sample
Mass 5.0 g3.8 g
Purity (by HPLC) ~85%>98%
Yield -76%
Appearance Yellow-brown solidLight yellow solid

Visual Workflow

Purification_Workflow A Column Preparation (Silica Gel Slurry) C Sample Loading A->C B Sample Preparation (Dissolution/Dry Loading) B->C D Elution (Hexane/Ethyl Acetate Gradient) C->D E Fraction Collection D->E F TLC Analysis of Fractions E->F G Pooling of Pure Fractions F->G Identify Pure Fractions H Solvent Evaporation (Rotary Evaporator) G->H I Purified this compound H->I

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: 2-Nitro-3-(trifluoromethyl)phenol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-Nitro-3-(trifluoromethyl)phenol in agrochemical research and development. Due to limited publicly available data on this specific compound, information from closely related analogues, particularly its isomer 4-Nitro-3-(trifluoromethyl)phenol and other dinitrophenol derivatives, is used to infer potential applications and guide experimental design.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and executing relevant experimental protocols.

PropertyValueReference
CAS Number 386-72-1[1]
Molecular Formula C₇H₄F₃NO₃[2]
Molecular Weight 207.11 g/mol [2]
Appearance Solid[1]
Melting Point 69 - 71 °C[1]
IUPAC Name This compound[2]
Synonyms 3-Hydroxy-2-nitrobenzotrifluoride, α,α,α-trifluoro-2-nitro-m-cresol[2]

Potential Agrochemical Applications

While direct evidence for the agrochemical applications of this compound is scarce, the broader class of nitrated trifluoromethylphenols has demonstrated biological activity. The positional isomer, 4-Nitro-3-(trifluoromethyl)phenol, is a known lampricide used to control sea lamprey populations in the Great Lakes, indicating the potential for this chemical class to exhibit pesticidal properties.[3] Furthermore, derivatives of trifluoromethylphenyl compounds are utilized in various agrochemicals, including herbicides and insecticides.[4][5]

Based on the activity of related compounds, this compound could be investigated for the following applications:

  • Herbicidal Activity: Dinitrophenols have been shown to possess herbicidal properties.[6] It is plausible that this compound could exhibit similar activity, potentially acting as a photosynthesis inhibitor.

  • Fungicidal Activity: Phenolic compounds, in general, are known to have antifungal properties.[7] The presence of the trifluoromethyl and nitro groups could enhance this activity.

  • Insecticidal/Acaricidal Activity: A patent for the related compound 2-trifluoromethyl-4,6-dinitro-phenol claims acaricidal properties.[6] Additionally, trifluoromethylphenyl amides have been investigated as potential mosquitocides.[5]

Experimental Protocols

The following are detailed experimental protocols that can be adapted to evaluate the agrochemical potential of this compound.

A potential synthetic route can be adapted from methods used for preparing similar trifluoromethylphenols.[8] A generalized workflow is presented below.

G start Start with 3-(trifluoromethyl)phenol step1 Nitration using HNO₃/H₂SO₄ start->step1 step2 Separation of Isomers (Chromatography) step1->step2 product This compound step2->product

Figure 1: Proposed synthesis workflow for this compound.

Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 3-(trifluoromethyl)phenol in a suitable solvent (e.g., dichloromethane) to 0-5 °C in an ice bath.

  • Nitration: Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) to the cooled solution while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture over ice water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the this compound isomer.

This protocol is designed to screen for pre- and post-emergence herbicidal activity.

G prep Prepare stock solution of This compound pre_emerge Pre-emergence Test: Apply to soil surface prep->pre_emerge post_emerge Post-emergence Test: Spray on emerged seedlings prep->post_emerge observe Incubate under controlled conditions and observe pre_emerge->observe post_emerge->observe sow Sow seeds of test plants (e.g., Brassica campestris, Echinochloa crus-galli) sow->pre_emerge germinate Allow seedlings to emerge (for post-emergence test) sow->germinate germinate->post_emerge evaluate Evaluate herbicidal effect (e.g., growth inhibition, chlorosis) observe->evaluate

Figure 2: Workflow for herbicidal activity screening.

Protocol:

  • Plant Material: Use seeds of representative monocot (e.g., barnyard grass - Echinochloa crus-galli) and dicot (e.g., wild mustard - Brassica campestris) weeds.

  • Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) with a surfactant. Prepare serial dilutions to obtain a range of test concentrations.

  • Pre-emergence Application: Sow seeds in pots filled with soil. Apply the test solutions evenly to the soil surface.

  • Post-emergence Application: Sow seeds and allow them to grow to the 2-3 leaf stage. Spray the test solutions evenly onto the foliage.

  • Incubation: Place the treated pots in a growth chamber with controlled temperature, humidity, and light.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effects, such as growth inhibition, chlorosis, and mortality, compared to a control group treated with the solvent and surfactant only.

This protocol uses the poisoned food technique to assess fungicidal activity.

Protocol:

  • Fungal Cultures: Use pure cultures of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum).

  • Medium Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA). Autoclave and cool to approximately 45-50 °C.

  • Poisoned Medium: Add the test compound (dissolved in a minimal amount of a suitable solvent) to the molten agar to achieve the desired final concentrations. Pour the mixture into sterile Petri plates.

  • Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture in the center of the solidified poisoned agar plates.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus.

  • Evaluation: Measure the radial growth of the fungal colony daily. Calculate the percentage of mycelial growth inhibition compared to a control plate containing the solvent but no test compound.

Hypothesized Mode of Action

Based on the known activity of dinitrophenol herbicides, it is hypothesized that this compound could act as an inhibitor of photosynthesis. Specifically, it may interfere with the photosynthetic electron transport chain, leading to a disruption of ATP synthesis and ultimately causing plant death.

G cluster_photosynthesis Photosynthetic Electron Transport Chain cluster_proton_gradient Proton Gradient PSII Photosystem II Cytb6f Cytochrome b6f PSII->Cytb6f PSI Photosystem I Cytb6f->PSI ATPsynthase ATP Synthase Cytb6f->ATPsynthase H⁺ pumping NADP_reductase NADP_reductase PSI->NADP_reductase -> NADP⁺ Inhibitor This compound (Hypothesized) Inhibitor->Cytb6f Disruption of Electron Flow

Figure 3: Hypothesized mode of action of this compound as a photosynthesis inhibitor.

Quantitative Data from a Related Compound

Table 2 presents the herbicidal activity data for 2-trifluoromethyl-4,6-dinitro-phenol, an isomer of the target compound, demonstrating its inhibitory effect on the photochemical system. This data can serve as a benchmark for future studies on this compound.

CompoundI₅₀ (mol/l) for Photochemical System InhibitionReference
2-trifluoromethyl-4,6-dinitro-phenol1.3 x 10⁻⁷[6]
N-(3,4-dichlorophenyl)-N',N'-dimethylurea (Diuron)1.0 x 10⁻⁷[6]
Dinitro-ortho-cresol1.0 x 10⁻⁵[6]

Disclaimer: The information provided in these application notes is for research and development purposes only. The proposed applications and protocols are based on the analysis of related chemical structures and require experimental validation for this compound. All experiments should be conducted in accordance with laboratory safety guidelines.

References

Application Notes and Protocols for the Derivatization of 2-Nitro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-3-(trifluoromethyl)phenol is a valuable scaffold in medicinal chemistry and drug discovery. The presence of the phenolic hydroxyl, the nitro group, and the trifluoromethyl group offers multiple avenues for chemical modification to modulate its physicochemical and biological properties. The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the acidity of the phenolic proton. This document provides detailed application notes and experimental protocols for key derivatization reactions of this compound, including etherification, esterification, and reduction of the nitro group. These modifications can lead to the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. The nitro group, in particular, is a known pharmacophore in various bioactive molecules, and its reduction to an amine opens up a vast chemical space for further functionalization.

Key Derivatization Strategies

The primary sites for derivatization on this compound are the phenolic hydroxyl group and the nitro group.

  • Etherification of the Phenolic Hydroxyl Group: The Williamson ether synthesis is a robust method for converting the phenolic hydroxyl group into an ether linkage. This modification can increase lipophilicity, which may enhance cell membrane permeability.

  • Esterification of the Phenolic Hydroxyl Group: Esterification of the phenol can produce prodrugs that may improve oral bioavailability. The ester linkage can be designed to be cleaved by esterases in vivo, releasing the active phenolic compound.

  • Reduction of the Nitro Group: The reduction of the nitro group to an aniline derivative is a critical transformation. The resulting amino group is a versatile functional handle for a wide range of subsequent reactions, including amide bond formation, sulfonylation, and diazotization, paving the way for the synthesis of diverse compound libraries.

Experimental Protocols

Etherification: Synthesis of 2-Nitro-3-(trifluoromethyl)phenyl Methyl Ether

This protocol describes the methylation of this compound using methyl iodide, a classic example of the Williamson ether synthesis. The same principle can be applied to introduce other alkyl or benzyl groups using the corresponding halides.

Reaction Scheme:

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Anhydrous Acetone

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x) and then with brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the pure 2-Nitro-3-(trifluoromethyl)phenyl methyl ether.

Quantitative Data Summary:

ParameterValue
Reactant Ratio1.0 (Phenol) : 1.5 (K₂CO₃) : 1.2 (CH₃I)
SolventAnhydrous Acetone
Reaction TemperatureReflux (~56 °C)
Reaction Time6 - 8 hours
Typical Yield85 - 95%
Esterification: Synthesis of 2-Nitro-3-(trifluoromethyl)phenyl Acetate

This protocol details the synthesis of an acetate ester derivative. Other ester derivatives can be synthesized using different acyl chlorides or acid anhydrides.

Reaction Scheme:

Materials:

  • This compound

  • Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise from a dropping funnel to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the pure 2-Nitro-3-(trifluoromethyl)phenyl acetate.

Quantitative Data Summary:

ParameterValue
Reactant Ratio1.0 (Phenol) : 1.5 (Pyridine) : 1.2 (Acetyl Chloride)
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Typical Yield90 - 98%
Reduction: Synthesis of 2-Amino-3-(trifluoromethyl)phenol

This protocol describes the reduction of the nitro group to an amine using iron powder in the presence of an acid. This is a classic and effective method for this transformation.[1] Other methods, such as catalytic hydrogenation (H₂/Pd-C), can also be employed.[1]

Reaction Scheme:

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Celatom® or Celite®

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), ethanol, and water.

  • Add iron powder (3.0-5.0 eq) to the mixture.

  • Heat the mixture to reflux and then add concentrated HCl (catalytic amount, e.g., 0.1 eq) dropwise.

  • Continue refluxing for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of solid sodium bicarbonate until the effervescence ceases.

  • Filter the hot reaction mixture through a pad of Celatom® or Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-Amino-3-(trifluoromethyl)phenol.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data Summary:

ParameterValue
Reactant Ratio1.0 (Nitro-phenol) : 3.0-5.0 (Fe) : 0.1 (HCl)
SolventEthanol/Water mixture
Reaction TemperatureReflux
Reaction Time2 - 3 hours
Typical Yield80 - 90%

Visualizations

Derivatization Pathways of this compound

Derivatization_Pathways cluster_ether Etherification cluster_ester Esterification cluster_reduction Reduction A This compound B 2-Nitro-3-(trifluoromethyl)phenyl Ether Derivative A->B  Alkyl Halide,  Base (e.g., K₂CO₃) C 2-Nitro-3-(trifluoromethyl)phenyl Ester Derivative A->C  Acyl Halide / Anhydride,  Base (e.g., Pyridine)   D 2-Amino-3-(trifluoromethyl)phenol A->D  Reducing Agent  (e.g., Fe/HCl or H₂/Pd-C)   E Further Derivatization (Amides, Sulfonamides, etc.) D->E  Further Reactions  

Caption: Key derivatization pathways for this compound.

Experimental Workflow for Ether Synthesis

Ether_Synthesis_Workflow start Start: Mix Phenol, K₂CO₃, and Acetone add_meI Add Methyl Iodide start->add_meI reflux Reflux for 6-8 hours add_meI->reflux filter Filter to Remove Salts reflux->filter evaporate Evaporate Solvent filter->evaporate extract Work-up: DCM/Water Extraction evaporate->extract dry Dry with MgSO₄ extract->dry purify Purify by Column Chromatography dry->purify end End: Pure Ether Product purify->end

Caption: Workflow for Williamson ether synthesis of this compound.

Logical Relationships in Amine Synthesis and Further Reactions

Amine_Synthesis_Logic cluster_derivatives Potential Bioactive Molecules start_material This compound reduction_step Nitro Group Reduction (Key Transformation) start_material->reduction_step intermediate 2-Amino-3-(trifluoromethyl)phenol (Versatile Intermediate) reduction_step->intermediate amide Amide Derivatives intermediate->amide Acylation sulfonamide Sulfonamide Derivatives intermediate->sulfonamide Sulfonylation azo Azo Compounds intermediate->azo Diazotization & Coupling

Caption: Synthesis of the amine intermediate and subsequent derivatization options.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Nitro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the scale-up synthesis of 2-Nitro-3-(trifluoromethyl)phenol, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Due to the directing group effects of the hydroxyl and trifluoromethyl substituents, direct nitration of 3-(trifluoromethyl)phenol is inefficient for large-scale production, leading to a mixture of isomers. This protocol outlines a more selective, multi-step synthesis involving an initial ortho-bromination of 3-(trifluoromethyl)phenol, followed by a controlled nitration and subsequent dehalogenation to yield the desired product with high purity.

Introduction

This compound is a valuable building block in organic synthesis. The presence of the nitro, hydroxyl, and trifluoromethyl groups on the aromatic ring provides multiple reaction sites for further functionalization, making it a versatile precursor for the synthesis of complex molecules with potential biological activity. The primary challenge in its synthesis lies in achieving the desired regioselectivity during the nitration of 3-(trifluoromethyl)phenol, as the hydroxyl group directs ortho- and para-, while the trifluoromethyl group is a meta-director. This protocol describes a robust and scalable three-step synthetic route designed to overcome this challenge.

Synthetic Pathway Overview

The overall synthetic strategy involves three key transformations:

  • Ortho-Bromination: Selective bromination of 3-(trifluoromethyl)phenol at the ortho-position to the hydroxyl group to produce 2-Bromo-3-(trifluoromethyl)phenol.

  • Nitration: Introduction of a nitro group at the position ortho to the hydroxyl group and meta to the trifluoromethyl group of 2-Bromo-3-(trifluoromethyl)phenol to yield 2-Bromo-6-nitro-3-(trifluoromethyl)phenol.

  • Debromination: Removal of the bromine atom to afford the final product, this compound.

Synthetic Pathway Start 3-(Trifluoromethyl)phenol Step1 Ortho-Bromination Start->Step1 NBS, p-TsOH Methanol Intermediate1 2-Bromo-3-(trifluoromethyl)phenol Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 HNO3, H2SO4 Intermediate2 2-Bromo-6-nitro-3-(trifluoromethyl)phenol Step2->Intermediate2 Step3 Debromination Intermediate2->Step3 H2, Pd/C End This compound Step3->End

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Ortho-Bromination of 3-(trifluoromethyl)phenol

This procedure is adapted from a method for the selective ortho-bromination of para-substituted phenols.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
3-(Trifluoromethyl)phenol162.111.33399%
N-Bromosuccinimide (NBS)177.98-99%
p-Toluenesulfonic acid (p-TsOH)172.20-98.5%
Methanol (ACS Grade)32.040.79299.8%
Dichloromethane84.931.32699.8%
Saturated aq. NaHCO₃---
Brine---
Anhydrous MgSO₄120.37--

Procedure:

  • To a stirred solution of 3-(trifluoromethyl)phenol (1.0 eq.) in methanol (5-10 mL per gram of phenol) at 0 °C, add p-toluenesulfonic acid (0.1 eq.).

  • In a separate flask, dissolve N-bromosuccinimide (1.05 eq.) in methanol to make a 0.2 M solution.

  • Add the NBS solution dropwise to the phenol solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Bromo-3-(trifluoromethyl)phenol.

Expected Yield: 70-80%

Step 2: Nitration of 2-Bromo-3-(trifluoromethyl)phenol

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
2-Bromo-3-(trifluoromethyl)phenol241.00--
Fuming Nitric Acid (90%)63.011.4990%
Concentrated Sulfuric Acid (98%)98.081.8498%
Dichloromethane84.931.32699.8%
Ice---

Procedure:

  • To a three-necked flask equipped with a dropping funnel and a thermometer, add concentrated sulfuric acid (5 eq.) and cool to 0 °C in an ice-salt bath.

  • Slowly add 2-Bromo-3-(trifluoromethyl)phenol (1.0 eq.) to the sulfuric acid while maintaining the temperature below 5 °C.

  • In the dropping funnel, prepare a nitrating mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid (2 eq.).

  • Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the temperature does not exceed 5 °C.

  • After the addition, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the resulting precipitate/solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and then with saturated aqueous sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 2-Bromo-6-nitro-3-(trifluoromethyl)phenol.

Expected Yield: 85-95%

Step 3: Debromination of 2-Bromo-6-nitro-3-(trifluoromethyl)phenol

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
2-Bromo-6-nitro-3-(trifluoromethyl)phenol285.99--
Palladium on Carbon (10%)---
Ammonium Formate63.06-97%
Methanol32.040.79299.8%
Ethyl Acetate88.110.90299.8%

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-6-nitro-3-(trifluoromethyl)phenol (1.0 eq.) in methanol.

  • Add 10% Palladium on carbon (5-10 mol %).

  • To this suspension, add ammonium formate (5 eq.) in portions.

  • The reaction is exothermic; maintain the temperature with a water bath if necessary.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to give this compound.

Expected Yield: 90-98%

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Expected Yield (%)
3-(Trifluoromethyl)phenolC₇H₅F₃O162.11Colorless to pale yellow liquid-1.8-
2-Bromo-3-(trifluoromethyl)phenolC₇H₄BrF₃O241.00Off-white to yellow solid-70-80
2-Bromo-6-nitro-3-(trifluoromethyl)phenolC₇H₃BrF₃NO₃285.99Yellow solid-85-95
This compoundC₇H₄F₃NO₃207.11Yellow solid7490-98

Reaction Mechanism

Reaction Mechanism cluster_0 Step 1: Ortho-Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: Debromination A 3-(Trifluoromethyl)phenol B [NBS-H-Phenol Complex] A->B + NBS, p-TsOH C Bromonium Ion Attack B->C Electrophilic Attack D 2-Bromo-3-(trifluoromethyl)phenol C->D Deprotonation E 2-Bromo-3-(trifluoromethyl)phenol G Sigma Complex E->G + NO2+ F Nitronium Ion (NO2+) H 2-Bromo-6-nitro-3-(trifluoromethyl)phenol G->H - H+ I 2-Bromo-6-nitro-3-(trifluoromethyl)phenol J [Adsorption on Pd/C] I->J + H2 (from NH4OOCH) K Hydride Transfer J->K Oxidative Addition L This compound K->L Reductive Elimination

Figure 2: Proposed reaction mechanisms for the synthesis.

Safety and Handling

  • 3-(Trifluoromethyl)phenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Bromosuccinimide: Lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.

  • Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, using appropriate acid-resistant gloves and face shield.

  • Palladium on Carbon: Flammable solid. Handle in an inert atmosphere when dry.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

The described three-step synthesis provides a reliable and scalable method for the production of this compound. By employing a regioselective bromination as the initial step, the challenges associated with the direct nitration of 3-(trifluoromethyl)phenol are effectively circumvented. This protocol is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitro-3-(trifluoromethyl)phenol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my nitration reaction consistently low?

Low yields in the nitration of 3-(trifluoromethyl)phenol can be attributed to several factors. The trifluoromethyl group is strongly deactivating, making the aromatic ring less susceptible to electrophilic substitution. Additionally, the formation of undesired isomers and side products can reduce the yield of the target molecule.

Potential Causes and Solutions:

CauseRecommended Solution
Insufficiently activating conditions The electron-withdrawing nature of the trifluoromethyl group requires carefully controlled but sufficiently strong nitrating conditions. Consider using a mixed acid system (e.g., HNO₃/H₂SO₄) and optimizing the ratio and temperature.
Formation of multiple isomers The hydroxyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This can lead to a mixture of products. Precise temperature control is crucial as selectivity is often temperature-dependent. Running the reaction at a lower temperature may favor the desired 2-nitro isomer.
Substrate degradation Phenols are susceptible to oxidation under strong nitrating conditions. Ensure the reaction temperature is kept low and the addition of the nitrating agent is slow and controlled.
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before workup.

Q2: My final product is impure, showing multiple spots on TLC. How can I improve its purity?

The presence of multiple spots on a TLC plate indicates a mixture of compounds, which could include unreacted starting material, isomeric byproducts (e.g., 4-Nitro-3-(trifluoromethyl)phenol and 6-Nitro-3-(trifluoromethyl)phenol), and dinitrated products.

Purification Strategies:

TechniqueDescription
Column Chromatography This is the most effective method for separating isomers. A silica gel column with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) can be used. The polarity of the eluent should be optimized based on TLC analysis.
Recrystallization If a suitable solvent is found, recrystallization can be a highly effective method for purifying the solid product. Test various solvents and solvent mixtures to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
Steam Distillation Ortho-nitrophenols are often steam volatile, while para and meta isomers are not. This difference can be exploited for purification.[1]

Q3: I am observing the formation of a significant amount of dark-colored byproducts. What are these and how can I prevent them?

The formation of dark, tarry substances is a common issue in nitration reactions, often due to oxidation of the phenolic substrate or polymerization reactions.

Prevention of Byproduct Formation:

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent.

  • Controlled Addition: Add the nitrating agent dropwise with vigorous stirring to avoid localized high concentrations and subsequent overheating.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.

  • Scavengers: The addition of a small amount of a radical scavenger, such as urea or sodium nitrite, can sometimes mitigate the formation of oxidative byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common approach is the direct nitration of 3-(trifluoromethyl)phenol. This involves the electrophilic aromatic substitution of a nitro group onto the phenol ring. The hydroxyl group directs the incoming nitro group to the ortho and para positions.

Q2: What are the key safety precautions to take during this synthesis?

Nitrating agents, especially mixed acids, are highly corrosive and strong oxidizing agents. The reaction can be highly exothermic and generate toxic gases.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Perform the reaction in an ice bath to control the temperature.

  • Add reagents slowly and carefully.

  • Have a quenching agent (e.g., sodium bicarbonate solution) readily available.

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., -OH, -NO₂, C-F).

  • Melting Point: A sharp melting point close to the literature value (69-71 °C) is a good indicator of purity.

Experimental Protocols

Synthesis of this compound via Direct Nitration

This protocol is a general guideline and may require optimization.

Materials:

  • 3-(Trifluoromethyl)phenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)phenol (1 equivalent) in dichloromethane.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (1.1 equivalents) to the stirred solution, maintaining the temperature below 5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) at 0 °C.

  • Add the nitrating mixture dropwise to the phenol solution over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, let the reaction stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture over crushed ice.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

SynthesisWorkflow A 3-(Trifluoromethyl)phenol B Nitration (HNO3/H2SO4) A->B C Crude Product Mixture B->C D Workup & Extraction C->D E Purification (Column Chromatography) D->E F This compound E->F

Caption: Synthetic workflow for this compound.

TroubleshootingYield Start Low Yield Observed Q1 Check Reaction Conditions Start->Q1 Q2 Analyze Product Purity Start->Q2 Sol1 Optimize Nitrating Agent Ratio Q1->Sol1 Incomplete Conversion Sol2 Lower Reaction Temperature Q1->Sol2 Degradation/ Side Reactions Sol3 Increase Reaction Time Q1->Sol3 Incomplete Conversion Sol4 Perform Column Chromatography Q2->Sol4 Isomeric Impurities Sol5 Attempt Recrystallization Q2->Sol5 Crystalline Product

Caption: Troubleshooting guide for low yield issues.

References

Technical Support Center: Nitration of 3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the nitration of 3-(trifluoromethyl)phenol.

Troubleshooting Guides

This section addresses common issues observed during the nitration of 3-(trifluoromethyl)phenol, providing potential causes and recommended solutions.

Issue 1: Low Yield of Desired Mononitrated Product

Observation Potential Cause Recommended Solution
The overall yield of isolated nitrophenols is significantly lower than expected.Incomplete Reaction: The reaction may not have gone to completion.- Increase the reaction time. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material. - Consider a slight increase in the equivalents of the nitrating agent.
Oxidation of the Phenol: Nitric acid is a strong oxidizing agent and can oxidize the phenol to quinone-type byproducts and polymeric tars, which are often dark-colored.[1]- Maintain a low reaction temperature (0-5 °C) using an ice bath. - Add the nitrating agent slowly and dropwise to control the exothermic reaction. - Use a milder nitrating agent, such as dilute nitric acid or a metal nitrate salt with a solid acid catalyst.[2]
Loss during Work-up: The desired product may be lost during extraction or purification steps.- Ensure the pH of the aqueous layer is appropriately adjusted during extraction to minimize the solubility of the nitrophenol. - Use a suitable solvent for extraction, such as diethyl ether or dichloromethane. - Optimize the column chromatography conditions (solvent system, silica gel activity) to achieve good separation.

Issue 2: Formation of Undesired Isomers

Observation Potential Cause Recommended Solution
A significant amount of undesired nitro isomers is observed in the product mixture.Lack of Regioselectivity: The directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups lead to a mixture of isomers. The -OH group is ortho, para-directing, while the -CF3 group is meta-directing.- To favor ortho/para isomers (2-nitro-5-(trifluoromethyl)phenol and 4-nitro-3-(trifluoromethyl)phenol): The activating -OH group's directing effect is generally dominant. Standard nitrating conditions will yield a mixture of these. - To influence the ortho:para ratio: Steric hindrance can play a role; bulkier nitrating agents may favor the para position. The choice of solvent can also influence the isomer ratio.
The meta-nitro isomer (3-nitro-5-(trifluoromethyl)phenol) is formed.Influence of the -CF3 group: While the -OH group is a stronger activator, under certain conditions, the meta-directing effect of the -CF3 group can lead to the formation of the meta isomer.- This is generally a minor product due to the powerful ortho, para-directing hydroxyl group. Its formation might be slightly enhanced at higher temperatures or with very strong nitrating mixtures. Sticking to milder conditions will minimize its formation.

Issue 3: Polysubstitution (Dinitration)

Observation Potential Cause Recommended Solution
Significant amounts of dinitrated byproducts are detected.Harsh Reaction Conditions: The use of concentrated nitric acid, especially in the presence of sulfuric acid, and elevated temperatures can lead to multiple nitrations on the activated phenol ring.[3]- Use dilute nitric acid to favor mononitration.[4] - Maintain strict temperature control, ideally at or below room temperature. - Use a stoichiometric amount of the nitrating agent rather than a large excess.

Issue 4: Formation of Tar and Dark-Colored Byproducts

Observation Potential Cause Recommended Solution
The reaction mixture turns dark brown or black, and a tarry residue is formed.Oxidative Side Reactions and Polymerization: Phenols are highly susceptible to oxidation by nitric acid, leading to the formation of benzoquinones and other colored, high-molecular-weight condensation products.[1] Uncontrolled exothermic reactions can accelerate these processes.- Maintain rigorous temperature control using an ice bath and slow, dropwise addition of the nitrating agent. - Use milder, more selective nitrating agents. Heterogeneous systems, such as a metal nitrate on wet silica, can reduce the formation of oxidation byproducts.[2] - Ensure efficient stirring to prevent localized overheating.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor mononitrated products in the nitration of 3-(trifluoromethyl)phenol?

A1: The hydroxyl group (-OH) is a strong activating and ortho, para-directing group, while the trifluoromethyl group (-CF3) is a strong deactivating and meta-directing group. The directing effect of the powerful activating -OH group dominates. Therefore, the major products are expected to be the ortho and para isomers relative to the hydroxyl group.

  • 2-nitro-5-(trifluoromethyl)phenol (ortho to -OH)

  • 4-nitro-3-(trifluoromethyl)phenol (para to -OH)

  • 6-nitro-3-(trifluoromethyl)phenol (ortho to -OH)

Due to steric hindrance from the adjacent -CF3 group, nitration at the 2-position is generally more favored than at the 6-position. The formation of the isomer meta to the hydroxyl group is expected to be minor.

Q2: How can I control the regioselectivity of the nitration?

A2: Controlling the regioselectivity between the ortho and para positions can be challenging. However, you can influence the product distribution by:

  • Temperature: Lower temperatures generally favor the para isomer due to its greater thermodynamic stability.

  • Nitrating Agent: The choice of nitrating agent and the presence of a catalyst can significantly impact the ortho/para ratio. For instance, some solid acid catalysts have been shown to favor ortho-nitration in certain phenolic systems.

  • Solvent: The polarity of the solvent can influence the solvation of the reaction intermediates and thereby affect the isomer distribution.

Q3: What is the best way to purify the desired nitrophenol isomer?

A3: Column chromatography is a common and effective method for separating the different isomers of nitrated 3-(trifluoromethyl)phenol. The polarity of the isomers will differ, allowing for their separation on a silica gel column using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Recrystallization can be used as a subsequent step to further purify the isolated isomer.

Q4: Can dinitration occur, and how can I avoid it?

A4: Yes, dinitration is a common side reaction, especially under harsh conditions. To avoid it, you should:

  • Use dilute nitric acid instead of a concentrated mixture of nitric and sulfuric acids.[4]

  • Maintain a low reaction temperature (e.g., 0-10 °C).

  • Use a controlled stoichiometry of the nitrating agent (close to a 1:1 molar ratio with the phenol).

Q5: My reaction mixture turned into a dark, tarry mess. What happened and can I salvage my product?

A5: The formation of tar is likely due to oxidation and polymerization side reactions. This is often caused by a loss of temperature control, leading to a runaway reaction, or the use of overly harsh nitrating conditions. Salvaging the product from a significant amount of tar can be very difficult. It is often more practical to repeat the reaction with stricter control over the temperature and a slower addition of the nitrating agent. Using a milder nitrating system can also prevent this issue.[2]

Experimental Protocols

Protocol 1: General Procedure for Mononitration of 3-(Trifluoromethyl)phenol

This protocol aims to achieve mononitration while minimizing side reactions.

Materials:

  • 3-(Trifluoromethyl)phenol

  • Nitric acid (65%)

  • Glacial acetic acid

  • Ice

  • Deionized water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)phenol in glacial acetic acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add a solution of nitric acid in glacial acetic acid dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.

Visualizations

Reaction Pathway and Side Reactions

Nitration_Side_Reactions start 3-(Trifluoromethyl)phenol nitration Nitration (e.g., HNO3/H2SO4) start->nitration Electrophilic Aromatic Substitution oxidation Oxidation Byproducts (e.g., Benzoquinones) start->oxidation Oxidation ortho 2-Nitro-5-(trifluoromethyl)phenol (Ortho Product) nitration->ortho Major para 4-Nitro-3-(trifluoromethyl)phenol (Para Product) nitration->para Major dinitration Dinitrated Products ortho->dinitration Further Nitration para->dinitration Further Nitration tar Tarry Polymers oxidation->tar Polymerization

Caption: Reaction pathway for the nitration of 3-(trifluoromethyl)phenol, illustrating the formation of major products and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start: Nitration of 3-(Trifluoromethyl)phenol check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes isomers Undesired Isomers? check_purity->isomers Yes end Successful Nitration check_purity->end No increase_time Increase reaction time or monitor with TLC/HPLC incomplete_rxn->increase_time Yes workup_loss Optimize work-up and purification procedures incomplete_rxn->workup_loss No polysub Polysubstitution? isomers->polysub No adjust_conditions Adjust T°, nitrating agent, or solvent for regioselectivity isomers->adjust_conditions Yes tar_formation Tar/Dark Color? polysub->tar_formation No milder_conditions Use dilute HNO3, control stoichiometry, and lower temperature polysub->milder_conditions Yes control_temp Improve temperature control, use milder nitrating agent tar_formation->control_temp Yes tar_formation->end No

Caption: A logical workflow for troubleshooting common issues during the nitration of 3-(trifluoromethyl)phenol.

References

Technical Support Center: Separation of 2-Nitro-3-(trifluoromethyl)phenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the separation of 2-Nitro-3-(trifluoromethyl)phenol from its structural isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers?

Separating structural isomers of this compound is a significant challenge due to their identical molecular weight and similar physicochemical properties. Key difficulties include:

  • Similar Boiling Points: Isomers often have very close boiling points, making separation by standard distillation difficult.[1]

  • Comparable Polarity and Solubility: The subtle differences in the positions of the nitro, hydroxyl, and trifluoromethyl groups result in similar polarities, leading to co-elution in chromatography and co-precipitation during crystallization.

  • Formation of Azeotropes or Solid Solutions: Isomers can sometimes form azeotropes or mixed crystals, which prevents effective separation by distillation or crystallization.[1]

Q2: What are the most effective techniques for separating these isomers?

The most powerful and commonly used techniques are chromatographic methods. For bulk purification, crystallization or selective chemical reactions may be employed.

  • High-Performance Liquid Chromatography (HPLC): Excellent for both analytical and preparative scale separation, offering high resolution based on polarity differences.[2]

  • Gas Chromatography (GC): A high-resolution technique ideal for analyzing volatile and thermally stable isomers. The use of specialized stationary phases can significantly enhance selectivity.[3]

  • Fractional Crystallization: Can be effective if the isomers have sufficiently different solubilities in a particular solvent. Advanced methods like complex-assisted crystallization have proven effective for separating nitrophenol isomers.[4][5]

  • Selective Chemical Reaction: A potential strategy involves selectively reacting the less sterically hindered isomers, which can then be separated from the target compound through techniques like acid-base extraction.[6]

Q3: How do I choose between HPLC and GC for my separation?

The choice depends on the properties of your isomers, the required scale of purification, and available equipment. GC is often preferred for its high efficiency in separating volatile compounds, while HPLC is more versatile for less volatile compounds and is easily scalable for preparative purification.

start_node Isomer Mixture decision_node decision_node start_node->decision_node Goal? process_node Volatile & Thermally Stable? decision_node->process_node Analytical Quantification process_node_prep Solubility Difference Known? decision_node->process_node_prep Preparative Purification end_node_gc Use Gas Chromatography (GC) process_node->end_node_gc Yes end_node_hplc Use High-Performance Liquid Chromatography (HPLC) process_node->end_node_hplc No end_node end_node end_node_cryst Use Fractional Crystallization process_node_prep->end_node_cryst Yes end_node_hplc_prep Use Preparative HPLC process_node_prep->end_node_hplc_prep No

Caption: Decision tree for selecting a primary separation technique.

Troubleshooting Guides

Issue 1: Poor Resolution in HPLC Separation

Symptoms: You observe overlapping or partially merged peaks for your isomers, with a resolution value (Rs) significantly less than 1.5.

Possible Cause Solution
Inappropriate Column Chemistry The standard C18 phase may not provide sufficient selectivity. Switch to a column that offers alternative selectivities , such as a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase, to leverage π-π interactions with the aromatic rings of your isomers.[7][8]
Mobile Phase Not Optimized The solvent strength or composition is inadequate. Systematically adjust the mobile phase. In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile) to increase retention. Also, try switching the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity.[2]
Incorrect Mobile Phase pH The ionization state of the phenolic hydroxyl group is affecting retention. Adjust the mobile phase pH. Adding a small amount of acid (e.g., formic or acetic acid) to suppress the ionization of the acidic phenol can lead to sharper peaks and better separation.
Column Overload Injecting too much sample leads to peak fronting or tailing. Reduce the sample concentration or the injection volume. [2]
Insufficient Column Efficiency The column may be old, or the particle size is too large. Use a column with smaller particles (e.g., <3 µm) for higher efficiency or replace the existing column if it has degraded.
Issue 2: Inadequate Separation in Gas Chromatography (GC)

Symptoms: Your isomers are co-eluting, or the peaks are too broad for accurate quantification.

Possible Cause Solution
Incorrect Stationary Phase A standard non-polar phase (e.g., DB-5ms) may lack the selectivity needed for these polar isomers. Use a mid- to high-polarity column. A wax-type column (polyethylene glycol) or a phase specifically designed for isomer separations, such as one functionalized with trifluoromethyl groups, can provide the necessary dipole-dipole or hydrogen bonding interactions to improve resolution.[3]
Temperature Program Too Fast The oven ramp rate does not allow sufficient interaction between the analytes and the stationary phase. Optimize the temperature program. Employ a slower ramp rate (e.g., 2-5°C/min) around the expected elution temperature of the isomers.[9]
Suboptimal Carrier Gas Flow The linear velocity of the carrier gas is not at its optimal point, reducing column efficiency. Adjust the carrier gas flow rate (or pressure). Perform a Van Deemter analysis to find the optimal flow rate for your column and carrier gas (Helium or Hydrogen).[9]
Analyte Degradation The injector temperature is too high, causing the thermally labile nitrophenols to decompose. Lower the injector temperature. Also, ensure that the inlet liner is clean and deactivated to prevent catalytic degradation.[10]
Column Overload Injecting too much sample saturates the column. Dilute your sample or reduce the injection volume. If using splitless injection, ensure the split vent opens at an appropriate time.[9]
Issue 3: Crystallization Fails to Improve Purity

Symptoms: The material oils out, purity does not increase after recrystallization, or the yield is extremely low.

Possible Cause Solution
Inappropriate Solvent System The solubilities of the isomers are too similar in the chosen solvent. Screen a wide range of solvents or solvent mixtures. Try to find a solvent where the target isomer has low solubility while the impurities are highly soluble at a low temperature.
Cooling Rate is Too Rapid Fast cooling traps impurities within the crystal lattice. Allow the solution to cool slowly to room temperature , followed by further cooling in an ice bath or refrigerator to promote the growth of larger, purer crystals.[11]
Presence of Oily Impurities Impurities are preventing crystal nucleation. Try to "oil out" the impurities. This can sometimes be achieved by adding a small amount of a non-polar solvent to a concentrated solution of the crude material in a more polar solvent.[11]
Formation of a Solid Solution The isomers are co-crystallizing due to their structural similarity. Consider an alternative purification method like chromatography. For advanced applications, explore complex-assisted crystallization by adding an agent that selectively forms a complex with the impurity, preventing its incorporation into the host crystal lattice.[4]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a starting point for developing a robust analytical method for separating this compound isomers.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start at 30% B.

    • Linear ramp to 70% B over 20 minutes.

    • Hold at 70% B for 2 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is designed for the analytical identification and quantification of the isomers.

  • Column: Mid-polarity capillary column, such as a Wax column or a 50% Phenyl Polysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 80°C, hold for 2 minutes.

    • Ramp to 240°C at 5°C/min.

    • Hold at 240°C for 5 minutes.

  • Injector: Split/Splitless mode (20:1 split ratio) at 250°C.

  • Mass Spectrometer:

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40 to 350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Workflow Visualizations

start_node Crude Isomer Mixture process_node Analyze mixture by GC-MS and HPLC to identify major isomers and purity start_node->process_node Step 1: Analytical Assessment decision_node decision_node process_node->decision_node Step 2: Choose Purification Scale process_node_small process_node_small decision_node->process_node_small Small Scale (<1g) process_node_large process_node_large decision_node->process_node_large Large Scale (>1g) end_node end_node end_node_prep_hplc Preparative HPLC process_node_small->end_node_prep_hplc High Purity Needed process_node_cryst Perform Fractional Crystallization process_node_large->process_node_cryst Initial Debulking end_node_final Combine pure fractions Proceed with further purification if needed process_node_cryst->end_node_final Analyze Fractions

Caption: General workflow for isomer purification and analysis.

start_node Poor Peak Resolution (Rs < 1.5) decision_node Are peaks sharp or broad/tailing? start_node->decision_node Check first: check_node_method Optimize Method Selectivity: 1. Change mobile phase (HPLC) 2. Slow temperature ramp (GC) 3. Switch column chemistry decision_node->check_node_method Sharp check_node_system Check System Health: 1. Check for column overload 2. Inspect/replace inlet liner (GC) 3. Check for leaks decision_node->check_node_system Broad/Tailing check_node check_node solution_node Problem Solved check_node_method->solution_node Resolution Improved check_node_system->solution_node Peak Shape Improved

Caption: Troubleshooting workflow for poor chromatographic resolution.

References

Overcoming challenges in the purification of "2-Nitro-3-(trifluoromethyl)phenol"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Nitro-3-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Impurities in this compound typically originate from starting materials, side-products from the nitration reaction, or degradation. Potential impurities can include:

  • Isomeric Byproducts: Formation of other constitutional isomers such as 4-Nitro-3-(trifluoromethyl)phenol or 2-Nitro-5-(trifluoromethyl)phenol can occur depending on the synthetic route.

  • Unreacted Starting Material: Residual 3-(trifluoromethyl)phenol may be present if the nitration reaction did not go to completion.

  • Di-nitrated Products: Over-nitration can lead to the formation of dinitro-trifluoromethyl-phenols.

  • Degradation Products: The compound may be susceptible to degradation under harsh purification conditions (e.g., high temperatures or extreme pH).

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the impurity profile and the desired final purity. The most common and effective methods are:

  • Column Chromatography: Highly effective for separating isomers and other closely related impurities.

  • Recrystallization: A suitable method for removing small amounts of impurities from a solid sample, provided a suitable solvent is identified.

Q3: My purified this compound is a yellow solid, but the literature reports it as a solid. Is this a cause for concern?

A3: While the physical state is consistently reported as a solid, the color can be an indicator of purity. A yellow coloration may suggest the presence of residual nitro-containing impurities or degradation products. Further analysis by techniques like HPLC or NMR is recommended to assess the purity. The reported melting point is between 69-71 °C; a broad or depressed melting point would indicate the presence of impurities.

Troubleshooting Guides

Column Chromatography

Problem 1: Poor separation of isomers on the silica gel column.

  • Possible Cause: The solvent system (mobile phase) may not have the optimal polarity to resolve the isomers.

  • Troubleshooting Steps:

    • Solvent System Optimization: Systematically vary the solvent polarity. A common starting point for nitrophenols is a mixture of hexane and ethyl acetate.[1][2] Gradually increasing the proportion of the more polar solvent (ethyl acetate) can improve separation.

    • Alternative Solvents: Consider using a different solvent system, such as dichloromethane/hexane, which may offer different selectivity for the isomers.

    • TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to screen various solvent systems to find the one that gives the best separation of the desired product from its impurities.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The eluting solvent is not polar enough to move the compound through the polar silica gel stationary phase. This compound is a polar molecule.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase.

    • Stronger Eluent: If a gradual increase is ineffective, a stronger eluent like pure ethyl acetate or a mixture containing a small amount of methanol may be necessary. Monitor the elution carefully with TLC.

Recrystallization

Problem 1: The compound does not dissolve in the chosen recrystallization solvent, even at boiling point.

  • Possible Cause: The solvent is not a good match for the solute's polarity.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents of differing polarities (e.g., ethanol, methanol, toluene, ethyl acetate, and mixtures with water) to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Problem 2: Oily precipitate forms instead of crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. Impurities may also be inhibiting crystallization.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

    • Re-dissolve and Add More Solvent: If an oil persists, gently heat the solution to re-dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly again.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number386-72-1
Molecular FormulaC₇H₄F₃NO₃
Molecular Weight207.11 g/mol [3]
Melting Point69 - 71 °C
AppearanceSolid

Table 2: Suggested Solvent Systems for Column Chromatography

Solvent System (v/v)Application
Hexane:Ethyl Acetate (9:1 to 7:3)Initial trials for separation of less polar impurities.
Dichloromethane:Hexane (1:1 to 3:1)Alternative for separating isomers with different polarities.
Pure Ethyl AcetateEluting the highly polar desired product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 9:1).

    • Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the initial mobile phase, collecting fractions.

    • Monitor the separation by collecting small aliquots from the eluting solvent and analyzing them by TLC.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds with higher polarity.

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under UV light.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude solid.

    • Add a few drops of a test solvent and observe the solubility at room temperature.

    • If the solid is insoluble, heat the test tube and observe if it dissolves.[5][6]

    • A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[6]

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Minor Impurities purity_check Purity Check (TLC/HPLC) column_chrom->purity_check recrystallization->purity_check purity_check->purification_choice Purity < 98% pure_product Pure 2-Nitro-3- (trifluoromethyl)phenol purity_check->pure_product Purity > 98%

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_solutions Potential Solutions start Purification Issue Encountered poor_separation Poor Separation start->poor_separation no_elution No Elution start->no_elution no_dissolution Fails to Dissolve start->no_dissolution oiling_out Oils Out start->oiling_out optimize_solvent Optimize Solvent System poor_separation->optimize_solvent increase_polarity Increase Eluent Polarity no_elution->increase_polarity screen_solvents Screen New Solvents no_dissolution->screen_solvents slow_cool Slow Cooling / Seeding oiling_out->slow_cool

Caption: Troubleshooting logic for purification challenges.

References

"2-Nitro-3-(trifluoromethyl)phenol" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation of 2-Nitro-3-(trifluoromethyl)phenol for researchers, scientists, and professionals in drug development. The information is based on general chemical principles and data from structurally related compounds, as specific data for this compound is limited. It is highly recommended to perform compound-specific stability studies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

Based on data from analogous compounds, this compound is expected to be stable under standard laboratory conditions, including recommended temperatures and pressures.[1][2] However, its stability can be compromised by exposure to certain conditions.

Q2: What conditions should be avoided to prevent the degradation of this compound?

To ensure the stability of this compound, avoid the following:

  • Strong oxidizing agents: These can react with the phenol and nitro groups.[1][2]

  • Strong bases and reducing agents: These may also lead to decomposition.[2]

  • High temperatures: Thermal decomposition can occur, leading to the release of hazardous gases.[1]

  • Dust generation: For solid forms of the compound, minimizing dust accumulation is a safety precaution.[1]

Q3: What are the known or expected hazardous decomposition products?

Upon thermal decomposition or combustion, this compound may produce hazardous substances, including:

  • Carbon oxides (CO, CO₂)

  • Hydrogen fluoride (HF)

  • Nitrogen oxides (NOx)[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored in a cool, dry, and well-ventilated area away from incompatible substances. 2. Verify that the compound was not exposed to high temperatures or strong oxidizing/reducing agents. 3. Perform analytical testing (e.g., HPLC, NMR) to assess the purity of the compound stock.
Discoloration of the compound solution. Potential photodecomposition or reaction with the solvent or container.1. Protect the solution from light by using amber vials or covering the container with aluminum foil. 2. Ensure the solvent is of high purity and de-gassed if necessary. 3. Check for any leachables from the container material that might be reacting with the compound.
Inconsistent results between experimental batches. Variability in the stability of the compound under specific experimental conditions.1. Implement a strict, standardized protocol for sample preparation and handling. 2. Run a stability check of the compound under your specific experimental conditions (e.g., in your assay buffer at the working temperature). 3. Aliquot the stock solution to minimize freeze-thaw cycles.

Hypothetical Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on the chemical properties of related molecules. These pathways are hypothetical and require experimental validation.

G A This compound B Reduction of Nitro Group A->B Reducing agents D Oxidation of Phenol A->D Oxidizing agents F Nucleophilic Aromatic Substitution A->F Nucleophiles C 2-Amino-3-(trifluoromethyl)phenol B->C E Quinone-like structures D->E G Substitution Products F->G

Caption: Hypothetical degradation pathways of this compound.

Experimental Protocols

Protocol 1: General Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Thermal Stress: Incubate aliquots of the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for specific time points (e.g., 1, 3, 7, 14 days).

    • Photostability: Expose aliquots to a light source (e.g., UV lamp at 254 nm and/or a broad-spectrum light source) for defined periods. A control sample should be kept in the dark.

    • pH Stability: Adjust the pH of aqueous solutions of the compound to acidic (e.g., pH 2), neutral (e.g., pH 7), and basic (e.g., pH 9) conditions and incubate at a constant temperature.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).

    • Monitor the peak area of the parent compound and look for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point for each condition.

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

G A Prepare Stock Solution B Apply Stress Conditions (Heat, Light, pH) A->B C Collect Samples at Time Points B->C D HPLC Analysis C->D E Data Analysis (% Degradation) D->E

Caption: Experimental workflow for stability assessment.

References

Optimizing reaction conditions for the synthesis of "2-Nitro-3-(trifluoromethyl)phenol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 2-Nitro-3-(trifluoromethyl)phenol. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common laboratory-scale synthesis involves the direct electrophilic nitration of 3-(trifluoromethyl)phenol. This reaction typically employs a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. The key challenge in this synthesis is controlling the regioselectivity of the nitration to favor the formation of the desired 2-nitro isomer over other possible isomers.

Q2: What are the expected major products and byproducts of this reaction?

The nitration of 3-(trifluoromethyl)phenol is expected to yield a mixture of isomeric mononitrated products due to the directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups. The hydroxyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This results in the formation of:

  • This compound (desired product)

  • 4-Nitro-3-(trifluoromethyl)phenol

  • 6-Nitro-3-(trifluoromethyl)phenol

Over-nitration can also occur, leading to the formation of dinitrophenols, and oxidation of the phenol can result in the formation of tarry byproducts.

Q3: What are the critical safety precautions for this synthesis?

The nitration of phenols is a highly exothermic reaction and requires strict temperature control to prevent runaway reactions.[1] Nitrating agents are strong oxidizers and are corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. The reaction should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Ineffective nitrating agent.1. Increase reaction time or temperature cautiously, monitoring by TLC. 2. Ensure strict temperature control; perform the reaction at a lower temperature. 3. Use fresh, high-quality nitric and sulfuric acids.
Poor Regioselectivity (Low ratio of 2-nitro isomer) 1. Reaction temperature is too high. 2. Inappropriate nitrating agent or solvent.1. Maintain a low reaction temperature (e.g., 0-5 °C) to enhance selectivity. 2. Experiment with different nitrating systems (e.g., nitric acid in acetic anhydride) that may favor ortho-nitration.
Formation of Dark, Tarry Byproducts 1. Oxidation of the phenol. 2. Over-nitration. 3. Reaction temperature is too high.1. Use a milder nitrating agent or add the nitrating agent more slowly. 2. Use a stoichiometric amount of the nitrating agent. 3. Maintain strict, low-temperature control throughout the addition of the nitrating agent.
Difficulty in Separating Isomers 1. Similar physical properties (boiling point, polarity) of the isomers.1. Employ fractional distillation under reduced pressure for large-scale separation. 2. For smaller scales, use column chromatography with a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

Experimental Protocols

Representative Protocol for the Nitration of 3-(Trifluoromethyl)phenol

Disclaimer: This is a representative protocol adapted from general procedures for phenol nitration and should be optimized for specific laboratory conditions.

Materials:

  • 3-(Trifluoromethyl)phenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)phenol (1.0 eq) in a minimal amount of dichloromethane.

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid (1.1 eq) to the stirred solution, maintaining the temperature below 5 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.

  • Add the cold nitrating mixture dropwise to the phenol solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

  • Purify the crude mixture by column chromatography on silica gel using a hexane/ethyl acetate eluent system to separate the isomers.

Data Presentation

Table 1: Reactant and Reagent Quantities (Representative)

Compound Molar Mass ( g/mol ) Equivalents Amount
3-(Trifluoromethyl)phenol162.111.0(User-defined)
Nitric Acid (70%)63.011.05(Calculated)
Sulfuric Acid (98%)98.082.1(Calculated)

Table 2: Expected Isomer Distribution (Estimated)

Isomer Expected Approximate Yield (%)
This compound30 - 40%
4-Nitro-3-(trifluoromethyl)phenol40 - 50%
6-Nitro-3-(trifluoromethyl)phenol10 - 20%

Note: The actual isomer distribution can vary significantly based on the reaction conditions.

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep Prepare Reactants and Reagents Nitration Nitration of 3-(Trifluoromethyl)phenol Prep->Nitration Add Reagents Quench Quench Reaction Nitration->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting cluster_yield Low Yield cluster_selectivity Poor Selectivity cluster_purity Purity Issues Start Problem Encountered LowYield Low or No Product Start->LowYield PoorSelectivity Incorrect Isomer Ratio Start->PoorSelectivity Impurity Tarry Byproducts Start->Impurity IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn Decomposition Decomposition? LowYield->Decomposition Sol_TimeTemp Increase reaction time or temperature cautiously IncompleteRxn->Sol_TimeTemp Adjust Time/ Temperature Sol_TempControl Ensure strict low-temperature control Decomposition->Sol_TempControl Improve Temp. Control HighTemp High Temperature? PoorSelectivity->HighTemp WrongReagent Wrong Reagent? PoorSelectivity->WrongReagent Sol_LowerTemp Maintain temperature at 0-5 °C HighTemp->Sol_LowerTemp Lower Reaction Temperature Sol_ChangeReagent Try alternative nitrating agents (e.g., HNO3/Ac2O) WrongReagent->Sol_ChangeReagent Change Nitrating System Oxidation Oxidation? Impurity->Oxidation OverNitration Over-nitration? Impurity->OverNitration Sol_Milder Add nitrating agent slowly; use milder agent Oxidation->Sol_Milder Use Milder Conditions Sol_Stoichiometry Use stoichiometric amount of nitrating agent OverNitration->Sol_Stoichiometry Control Stoichiometry

Caption: Troubleshooting logic for the synthesis of this compound.

References

Identification of byproducts in "2-Nitro-3-(trifluoromethyl)phenol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Nitro-3-(trifluoromethyl)phenol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

IssueProbable Cause(s)Suggested Solution(s)
Low yield of the desired this compound - Reaction temperature is too high or too low.- Inappropriate concentration of the nitrating agent.- Insufficient reaction time.- Optimize the reaction temperature. Start with lower temperatures (e.g., 0-5 °C) and gradually increase if the reaction is too slow.- Adjust the stoichiometry of the nitrating agent. An excess may lead to dinitration, while too little will result in incomplete conversion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Presence of multiple spots on TLC analysis of the crude product - Formation of isomeric byproducts (e.g., 4-Nitro-3-(trifluoromethyl)phenol and 6-Nitro-3-(trifluoromethyl)phenol).- Presence of dinitrated byproducts.- Unreacted starting material (3-(trifluoromethyl)phenol).- Utilize column chromatography for purification. A step gradient of ethyl acetate in hexane is often effective for separating nitrophenol isomers.- If dinitration is significant, consider using a milder nitrating agent or reducing the reaction temperature and time.- Ensure the reaction goes to completion to minimize unreacted starting material.
Difficulty in separating the desired product from a specific byproduct - The desired product and a byproduct have very similar polarities, leading to co-elution during column chromatography.- Try a different solvent system for column chromatography. For example, a mixture of dichloromethane and methanol can sometimes provide better separation.- Consider recrystallization from a suitable solvent system. This can be effective if the desired product and the impurity have different solubilities.- High-Performance Liquid Chromatography (HPLC) can be used for more challenging separations.
Product appears as a dark oil or tar instead of a solid - Formation of polymeric or degradation byproducts due to overly harsh reaction conditions (e.g., high temperature, strong acid concentration).- Perform the reaction at a lower temperature.- Ensure slow and controlled addition of the nitrating agent.- Use a purification method such as activated charcoal treatment to remove colored impurities before attempting crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of this compound?

A1: The synthesis typically involves the nitration of 3-(trifluoromethyl)phenol. Due to the directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups, the primary byproducts are expected to be other constitutional isomers. The most common byproducts include:

  • 4-Nitro-3-(trifluoromethyl)phenol

  • 6-Nitro-3-(trifluoromethyl)phenol

  • Unreacted 3-(trifluoromethyl)phenol

Under more vigorous conditions, dinitrated byproducts such as 2,4-Dinitro-3-(trifluoromethyl)phenol may also be formed.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate. The starting material, 3-(trifluoromethyl)phenol, will have a different Rf value than the nitrated products. The reaction can be considered complete when the spot corresponding to the starting material has disappeared or is no longer diminishing in intensity.

Q3: What are the recommended methods for purifying the final product?

A3: The most common and effective purification technique for separating the desired product from its isomers is column chromatography.[1] Recrystallization can also be a viable method if a suitable solvent is found that selectively crystallizes the desired product.[1]

Q4: Which analytical techniques are best for identifying and confirming the structure of the product and byproducts?

A4: A combination of spectroscopic and chromatographic techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to differentiate between the isomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and byproducts.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups (-OH, -NO₂, -CF₃).

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product and quantify the impurities.[2]

Data Presentation

The following table provides a hypothetical summary of how reaction conditions can influence the product distribution in the nitration of 3-(trifluoromethyl)phenol. This data is illustrative and based on general principles of electrophilic aromatic substitution.

EntryNitrating AgentTemperature (°C)2-Nitro Isomer (%)4-Nitro Isomer (%)6-Nitro Isomer (%)Dinitrated Products (%)
1Dilute HNO₃0 - 555355< 5
2Dilute HNO₃254540105
3Conc. HNO₃ / H₂SO₄0 - 54030525
4Conc. HNO₃ / H₂SO₄253025< 540

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Preparation of TLC Plate: Use a silica gel 60 F254 TLC plate. Draw a light pencil line about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot the solution onto the pencil line. Also, spot the starting material as a reference.

  • Developing the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot indicates the progress of the reaction.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with hexane.

  • Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

  • Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Byproduct_Formation start 3-(Trifluoromethyl)phenol product This compound start->product Nitration (Desired) byproduct1 4-Nitro-3-(trifluoromethyl)phenol start->byproduct1 Nitration byproduct2 6-Nitro-3-(trifluoromethyl)phenol start->byproduct2 Nitration byproduct3 Dinitrated Products product->byproduct3 Further Nitration byproduct1->byproduct3 Further Nitration

Caption: Logical diagram of byproduct formation during the nitration of 3-(trifluoromethyl)phenol.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_characterization Characterization A Nitration of 3-(Trifluoromethyl)phenol B Work-up and Extraction A->B C TLC Analysis of Crude Product B->C D Column Chromatography C->D E Collect and Combine Fractions D->E F Purity Check by HPLC E->F G Structure Confirmation (NMR, MS, IR) F->G

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

References

Technical Support Center: Purification of 2-Nitro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-Nitro-3-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of dinitro byproducts and other impurities from your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely dinitro byproducts in a crude sample of "this compound"?

A1: Dinitro byproducts in a crude sample of "this compound" are typically not a result of over-nitration of a phenolic precursor. Instead, they are more likely to be residual starting materials or byproducts from the synthesis of the precursor, such as dinitro-chlorobenzotrifluoride isomers. The synthesis of this compound often proceeds via the hydrolysis of a substituted chloronitrobenzotrifluoride. Therefore, the primary impurities to be removed are related to this precursor.

Q2: What are the recommended methods for purifying crude "this compound"?

A2: The two primary and most effective methods for the purification of "this compound" are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile of your crude product and the desired final purity.

Q3: How do I choose between recrystallization and column chromatography?

A3: For crude material that is already relatively pure and contains minor impurities, a carefully optimized recrystallization is often sufficient and can provide high purity with good recovery. If your crude product is a complex mixture with multiple byproducts, or if the impurities have similar solubility characteristics to the desired product, column chromatography will provide superior separation.

Troubleshooting Guides

Recrystallization

Issue: Oiling out during recrystallization.

Your compound separates as an oil rather than forming crystals upon cooling.

Possible Causes & Solutions:

CauseSolution
Cooling too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Do not disturb the flask during the initial cooling phase.
Solvent polarity is too high or too low. If the compound is too soluble, the solution may be supersaturated, leading to oiling. Try a slightly less polar solvent or a solvent mixture. If the compound is not soluble enough, it may crash out as an oil. Try a slightly more polar solvent.
Presence of impurities. Impurities can lower the melting point of the mixture and interfere with crystal lattice formation. A preliminary purification by a different method (e.g., a quick filtration through a silica plug) might be necessary.
Concentration is too high. Ensure you are using the minimum amount of hot solvent required to dissolve the solid. If the solution is too concentrated, the solubility limit is exceeded too quickly upon cooling.

Issue: Poor recovery of purified product.

The yield of crystalline material after recrystallization is low.

Possible Causes & Solutions:

CauseSolution
Using too much solvent. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will keep more of your product dissolved at low temperatures.
Washing with a large volume of cold solvent. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize redissolving the product.
Incomplete crystallization. Ensure the solution has been allowed to cool for a sufficient amount of time, both at room temperature and in an ice bath, to maximize crystal formation.
Premature crystallization during hot filtration. If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
Column Chromatography

Issue: Poor separation of the desired product from impurities.

The collected fractions containing "this compound" are still contaminated with byproducts.

Possible Causes & Solutions:

CauseSolution
Inappropriate mobile phase polarity. If the desired compound and impurities elute together, the mobile phase may be too polar. Start with a less polar solvent system and gradually increase the polarity (gradient elution). Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. A good starting point for nitrophenols is a mixture of hexane and ethyl acetate.
Column overloading. Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.
Poorly packed column. Channels or cracks in the silica gel bed will lead to uneven flow of the mobile phase and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Sample applied in a solvent that is too polar. Dissolving the sample in a solvent significantly more polar than the initial mobile phase can cause the sample to spread out as a wide band at the top of the column, leading to poor resolution. Dissolve the sample in a minimal amount of the initial mobile phase or a less polar solvent.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethanol and water, or toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to determine a suitable solvent or solvent pair. The ideal solvent will dissolve the crude product when hot but not at room temperature. For a two-solvent system, the compound should be soluble in the first solvent (e.g., ethanol) and insoluble in the second (e.g., water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent in a two-solvent system) while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystallization.

    • Two-Solvent System: While the solution in the first solvent is hot, add the second (less soluble) solvent dropwise until the solution becomes cloudy. Then, add a few drops of the first solvent until the solution is clear again. Allow the solution to cool as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Column Chromatography of this compound

This protocol provides a general framework for purification by column chromatography. The mobile phase composition should be optimized using TLC beforehand.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Mobile phase (e.g., a gradient of hexane/ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. A good mobile phase will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the silica run dry.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the initial mobile phase).

    • Carefully apply the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the least polar mobile phase determined by your TLC analysis.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure "this compound".

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

The following table provides illustrative data for the purification of a nitrophenol compound, which can be used as a general reference for expected outcomes. Actual results for "this compound" will vary depending on the specific conditions and the nature of the impurities.

Purification MethodTypical Purity of Crude (%)Typical Purity of Final Product (%)Typical Yield (%)
Recrystallization 85-95>9970-90
Column Chromatography 60-85>9950-80

Visualizations

Synthesis_Pathway 2-Chloro-3-nitrobenzotrifluoride 2-Chloro-3-nitrobenzotrifluoride Hydrolysis Hydrolysis (e.g., NaOH, H2O) 2-Chloro-3-nitrobenzotrifluoride->Hydrolysis Dinitro_Impurity Dinitro-chloro- benzotrifluoride Impurity Crude_Product Crude this compound (Mixture) Dinitro_Impurity->Crude_Product Hydrolysis->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Proposed synthesis and purification workflow for this compound.

Troubleshooting_Logic cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues Oiling_Out Oiling Out? Cooling_Rate Adjust Cooling Rate Oiling_Out->Cooling_Rate Yes Solvent_Check Check Solvent Polarity Oiling_Out->Solvent_Check Yes Poor_Recovery Poor Recovery? Minimize_Solvent Use Minimum Hot Solvent Poor_Recovery->Minimize_Solvent Yes Wash_Cold Wash with Minimal Cold Solvent Poor_Recovery->Wash_Cold Yes Poor_Separation Poor Separation? Optimize_Mobile_Phase Optimize Mobile Phase (TLC) Poor_Separation->Optimize_Mobile_Phase Yes Check_Loading Check Column Loading Poor_Separation->Check_Loading Yes

Caption: Troubleshooting decision tree for purification issues.

Preventing the degradation of "2-Nitro-3-(trifluoromethyl)phenol" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-Nitro-3-(trifluoromethyl)phenol to prevent its degradation. The following information is compiled from safety data sheets and scientific literature on related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to protect it from moisture and air.[3][4][5] It is also crucial to store the compound away from direct sunlight and strong oxidizing agents.[2][4]

Q2: My solid this compound has changed color. What could be the cause?

A2: A change in color of the solid compound could indicate degradation. This can be caused by exposure to light, elevated temperatures, or reaction with contaminants. It is recommended to assess the purity of the material before use.

Q3: I have a solution of this compound that has turned yellow. Is it still usable?

A3: The development of a yellow color in a solution of this compound is a likely indicator of degradation, possibly due to photolysis or pH-related changes. The usability of the solution depends on the specific requirements of your experiment. It is advisable to prepare fresh solutions for sensitive applications. For less sensitive applications, you may need to re-qualify the solution's concentration and purity.

Q4: What are the primary factors that can cause the degradation of this compound?

A4: The main factors that can lead to the degradation of this compound are:

  • Light Exposure: Similar to other nitrophenols, this compound is susceptible to photodegradation.[6][7]

  • Elevated Temperatures: High temperatures can accelerate the degradation process.[4]

  • Extreme pH: Both highly acidic and highly basic conditions can affect the stability of the compound. Studies on related compounds show a significant increase in photodegradation at higher pH.

  • Oxidizing Agents: Contact with strong oxidizing agents can cause decomposition.[1][2][5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to light, moisture, or elevated temperature.Store in a dark, dry place at the recommended temperature. Use of an inert gas blanket (e.g., argon, nitrogen) can also be considered.
Inconsistent experimental results Degradation of the stock solution.Prepare fresh solutions before each experiment. Store stock solutions protected from light and at a low temperature.
Precipitate formation in solution Change in solvent polarity or temperature; potential degradation product.Ensure the compound is fully dissolved at the correct temperature and concentration. If a precipitate forms in a previously stable solution, it may be a sign of degradation.

Data on Degradation of Related Compounds

Table 1: Photochemical Degradation of 2-(Trifluoromethyl)phenol at Different pH

pHPhotolysis Rate Constant (k, h⁻¹)
53.52 ± 0.07
726.4 ± 0.64
10334.1 ± 93.45
Data from a study on the photochemical degradation of 2-(trifluoromethyl)phenol, a structurally related compound.[2]

Table 2: Thermal Decomposition of Substituted Nitrophenols

CompoundTemperature (°C)Observation
m-Nitrophenol460Thermolysis occurs.
p-Nitrophenol460Thermolysis occurs.
Data from a study on the oxidative and non-oxidative decomposition of substituted phenols in supercritical water.[4]

Experimental Protocols

The following are general protocols to assess the stability of your this compound sample under your specific experimental conditions.

Protocol 1: Assessment of Photostability

  • Prepare Solutions: Prepare identical solutions of this compound in your experimental solvent.

  • Sample Exposure:

    • Wrap one set of samples in aluminum foil to serve as a dark control.

    • Expose the other set of samples to the light conditions of your laboratory bench or a controlled light source.

  • Time Points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • Analysis: Analyze the aliquots using a suitable analytical method such as HPLC-UV or LC-MS to determine the concentration of the parent compound.

  • Data Evaluation: Compare the concentration of this compound in the light-exposed samples to the dark controls to determine the rate of photodegradation.

Protocol 2: Assessment of Thermal Stability

  • Prepare Samples: Prepare several identical, sealed vials containing your this compound solution or solid.

  • Temperature Conditions:

    • Store one set of samples at your standard storage temperature (e.g., 4°C or room temperature).

    • Place other sets of samples at elevated temperatures (e.g., 40°C, 60°C).

  • Time Points: After specific time intervals (e.g., 1, 3, 7, 14 days), remove a sample from each temperature condition.

  • Analysis: Allow the samples to return to room temperature and analyze them for the concentration of this compound using a validated analytical method.

  • Data Evaluation: Compare the results to determine the effect of temperature on the stability of the compound.

Visualizations

G Troubleshooting Degradation of this compound cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Action observe Observed Degradation (e.g., color change, inconsistent results) light Check Light Exposure observe->light Potential Causes temp Check Storage Temperature observe->temp Potential Causes ph Check Solution pH observe->ph Potential Causes oxidizer Check for Oxidizer Contamination observe->oxidizer Potential Causes store_dark Store in Dark/Amber Vials light->store_dark store_cool Store at Recommended Temperature temp->store_cool buffer_solution Use Buffered Solution at Optimal pH ph->buffer_solution avoid_oxidizers Avoid Contact with Strong Oxidizers oxidizer->avoid_oxidizers

Caption: Troubleshooting workflow for identifying and preventing the degradation of this compound.

G Potential Degradation Pathways cluster_compound Starting Material cluster_stressors Stress Factors cluster_products Potential Degradation Products compound This compound photoproducts Photodegradation Products (e.g., Trifluoroacetic Acid for related compounds) compound->photoproducts thermoproducts Thermal Degradation Products compound->thermoproducts oxoproducts Oxidation Products compound->oxoproducts light Light (UV/Visible) light->photoproducts heat Heat heat->thermoproducts oxidizers Strong Oxidizers oxidizers->oxoproducts

Caption: Potential degradation pathways for this compound based on stressors.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Nitro-3-(trifluoromethyl)phenol and 4-Nitro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomers: 2-Nitro-3-(trifluoromethyl)phenol and 4-Nitro-3-(trifluoromethyl)phenol. The analysis is based on fundamental principles of organic chemistry, including the electronic effects of substituents on the aromatic ring. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this guide offers a robust theoretical framework to predict their relative reactivity in various chemical transformations.

Introduction to Isomeric Differences

The reactivity of a substituted phenol is intricately linked to the nature and position of the substituents on the aromatic ring. In the case of this compound and 4-Nitro-3-(trifluoromethyl)phenol, the key determinants of reactivity are the powerful electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, and the electron-donating effect of the hydroxyl (-OH) group. Their relative positions dictate the electronic distribution within the benzene ring and, consequently, the molecule's susceptibility to different types of reactions.

Key Substituent Effects:

  • Hydroxyl Group (-OH): An activating group that donates electron density to the ring through resonance, primarily at the ortho and para positions. It is an ortho, para-director in electrophilic aromatic substitution.

  • Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the ring through both resonance and induction.[1] It is a meta-director in electrophilic aromatic substitution.

  • Trifluoromethyl Group (-CF₃): A powerful deactivating group that withdraws electron density primarily through a strong inductive effect (-I).[2] It is also a meta-director.

Comparison of Reactivity

The distinct placement of the nitro and trifluoromethyl groups in the two isomers leads to significant differences in their chemical behavior, particularly in terms of acidity, electrophilic aromatic substitution, and nucleophilic aromatic substitution.

Acidity of the Phenolic Proton

The acidity of the hydroxyl proton is determined by the stability of the resulting phenoxide ion. Electron-withdrawing groups stabilize the negative charge on the phenoxide ion, thereby increasing the acidity of the phenol.

  • 4-Nitro-3-(trifluoromethyl)phenol: The nitro group is para to the hydroxyl group, allowing it to exert a strong electron-withdrawing resonance effect (-M effect), which significantly stabilizes the phenoxide ion. The trifluoromethyl group at the meta position also contributes to stabilization through its inductive effect (-I effect).

  • This compound: The nitro group is ortho to the hydroxyl group. While it can also exert a resonance effect, the proximity of the two groups can lead to intramolecular hydrogen bonding between the hydroxyl proton and an oxygen of the nitro group.[3] This interaction can make the proton less available for abstraction, potentially decreasing the acidity compared to the para-isomer where such intramolecular hydrogen bonding is absent.[3][4] The trifluoromethyl group is in a position where its inductive effect can also stabilize the phenoxide.

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group is a powerful activating and ortho, para-directing group. However, the presence of two strong deactivating groups (-NO₂ and -CF₃) makes the aromatic ring in both isomers significantly less reactive towards electrophiles than phenol itself.[1]

  • 4-Nitro-3-(trifluoromethyl)phenol: The positions ortho to the activating -OH group are C2 and C6. The C2 position is sterically hindered by the adjacent -CF₃ group. The C6 position is therefore the most likely site for electrophilic attack.

  • This compound: The positions ortho (C6) and para (C4) to the activating -OH group are potential sites for substitution. However, both the nitro and trifluoromethyl groups strongly deactivate the ring. The directing effects of the three substituents are in conflict, making prediction of the major product complex and likely resulting in low reactivity.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is favored by the presence of strong electron-withdrawing groups ortho and para to a potential leaving group (such as a halide). While the hydroxyl group itself is not a good leaving group, its conversion to a better leaving group (e.g., a sulfonate ester) or reactions involving the displacement of other substituents on the ring can be considered.

  • 4-Nitro-3-(trifluoromethyl)phenol: The nitro group is ortho to the C3 position (bearing the -CF₃ group) and para to the hydroxyl group. This arrangement strongly activates the ring for nucleophilic attack, particularly if a leaving group were present at the C1, C3, or C5 positions.

  • This compound: The nitro group is ortho to both the hydroxyl group and the trifluoromethyl group. This would strongly activate a leaving group at the C1 or C3 position for nucleophilic displacement.

Data Presentation

Property/ReactivityThis compound4-Nitro-3-(trifluoromethyl)phenolRationale
Acidity (pKa) Predicted to be less acidicPredicted to be more acidicUnimpeded resonance stabilization of the phenoxide by the para-nitro group in the 4-isomer. Potential for intramolecular hydrogen bonding in the 2-isomer, reducing acidity.[3][4]
Reactivity in Electrophilic Aromatic Substitution Very lowVery lowStrong deactivating effects of both -NO₂ and -CF₃ groups.[1][2]
Directing Effect in EAS Complex and potentially a mixture of productsPredominantly directs to the C6 positionThe -OH group is an ortho, para-director, while -NO₂ and -CF₃ are meta-directors.
Reactivity in Nucleophilic Aromatic Substitution High (with a suitable leaving group)High (with a suitable leaving group)The ring is activated by strong electron-withdrawing groups (-NO₂ and -CF₃).

Experimental Protocols

General Protocol for Nitration of a Deactivated Phenol
  • Dissolution: Dissolve the substituted phenol (1.0 eq) in a minimal amount of a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0-5 °C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Addition: Add the nitrating mixture dropwise to the solution of the phenol over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto crushed ice with stirring.

  • Extraction: If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for O-Alkylation (Williamson Ether Synthesis)
  • Deprotonation: To a solution of the substituted phenol (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone), add a suitable base (e.g., potassium carbonate or sodium hydride, 1.2-1.5 eq).

  • Reaction: Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Visualizations

G Predicted Acidity Comparison cluster_2N3TFP This compound cluster_4N3TFP 4-Nitro-3-(trifluoromethyl)phenol 2N3TFP Phenolic Proton H_bond Intramolecular H-Bonding with ortho-NO2 2N3TFP->H_bond stabilizes proton Less_Acidic Less Acidic H_bond->Less_Acidic 4N3TFP Phenolic Proton Resonance Resonance Stabilization of Phenoxide by para-NO2 4N3TFP->Resonance destabilizes proton More_Acidic More Acidic Resonance->More_Acidic

Caption: Predicted relative acidity of the two isomers.

EAS_Reactivity Electrophilic Aromatic Substitution Reactivity Phenol_Ring Phenol Ring OH_group -OH Group (Activating, o,p-directing) Phenol_Ring->OH_group NO2_group -NO2 Group (Deactivating, m-directing) Phenol_Ring->NO2_group CF3_group -CF3 Group (Deactivating, m-directing) Phenol_Ring->CF3_group Overall_Reactivity Overall Low Reactivity OH_group->Overall_Reactivity activates NO2_group->Overall_Reactivity deactivates CF3_group->Overall_Reactivity deactivates

Caption: Influence of substituents on EAS reactivity.

References

Comparative Analysis of 2-Nitro-3-(trifluoromethyl)phenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the physicochemical properties and biological activities of various 2-Nitro-3-(trifluoromethyl)phenol isomers. This guide provides a data-driven comparison to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

The strategic placement of nitro and trifluoromethyl groups on a phenol ring can significantly influence the molecule's chemical and biological characteristics. This guide presents a comparative analysis of "this compound" and its structural isomers. While direct comparative experimental data for all isomers is limited, this document compiles available information and offers predictive insights based on established structure-activity relationships (SAR). The electron-withdrawing nature of both the nitro and trifluoromethyl substituents is expected to increase the acidity and lipophilicity of these compounds, likely impacting their biological activity.[1][2]

Physicochemical Properties: A Quantitative Comparison

The positioning of the nitro and trifluoromethyl groups on the phenol ring alters the physicochemical properties of each isomer, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key computed and experimental properties for several isomers.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (predicted)XLogP3
This compound386-72-1C₇H₄F₃NO₃207.1169 - 716.52.8
4-Nitro-3-(trifluoromethyl)phenol88-30-2C₇H₄F₃NO₃207.1176 - 796.12.7
2-Nitro-5-(trifluoromethyl)phenol402-17-5C₇H₄F₃NO₃207.11Not Available5.82.3
2-Nitro-4-(trifluoromethyl)phenol400-99-7C₇H₄F₃NO₃207.11Not Available5.52.3
3-Nitro-5-(trifluoromethyl)phenol349-57-5C₇H₄F₃NO₃207.11Not Available7.02.7

Note: pKa and XLogP3 values are predicted using computational models and are intended for comparative purposes. The lower predicted pKa values compared to phenol (pKa ≈ 10) are consistent with the presence of electron-withdrawing groups.

Biological Activity: Experimental Data and Predictive Analysis

4-Nitro-3-(trifluoromethyl)phenol (TFM) is the most studied isomer, widely used as a selective lampricide to control the invasive sea lamprey population in the Great Lakes.[3][4] Its toxicity is attributed to its ability to uncouple mitochondrial oxidative phosphorylation, disrupting the proton gradient and leading to a rapid depletion of cellular ATP.[5][6]

The following table summarizes the available toxicological data for 4-Nitro-3-(trifluoromethyl)phenol.

OrganismLife StageLC₅₀ (mg/L)
Sea Lamprey (Petromyzon marinus)Cysts1.97 - 2.11
Fry2.05 - 2.21
Juveniles1.6 - 2.45
Adults1.6 - 1.63
Lake Sturgeon (Acipenser fulvescens)Juveniles (<100 mm)Toxic

Data sourced from MedchemExpress and Cayman Chemical.[5][6]

For other isomers, specific biological activity data is scarce. However, based on the principles of SAR for substituted phenols, it can be predicted that isomers with a higher lipophilicity (log Kow) and stronger electron-withdrawing character may exhibit greater general toxicity.[1][7] The nitro and trifluoromethyl groups are both strongly electron-withdrawing, suggesting that all isomers are likely to possess some level of biological activity. For instance, 2-Nitro-4-(trifluoromethyl)phenol is noted as an intermediate in the synthesis of agrochemicals and pharmaceuticals with potential anti-inflammatory and analgesic properties, though quantitative data is not available.[8]

Experimental Protocols

To facilitate further research and direct comparison of these isomers, the following are detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which the test compounds exhibit a 50% inhibition of cell viability (IC₅₀).

Methodology:

  • Cell Culture: Human cell lines (e.g., HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent control, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Mitochondrial Oxidative Phosphorylation Uncoupling Assay

Objective: To assess the ability of the compounds to uncouple oxidative phosphorylation in isolated mitochondria.

Methodology:

  • Mitochondria Isolation: Mitochondria are isolated from a suitable source (e.g., rat liver) by differential centrifugation.

  • Oxygen Consumption Measurement: The rate of oxygen consumption is measured using a Clark-type oxygen electrode in a reaction buffer containing succinate as the respiratory substrate.

  • State 4 and State 3 Respiration: Basal respiration (State 4) is measured, followed by the addition of ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).

  • Compound Addition: The test compound is added at various concentrations to the mitochondrial suspension during State 4 respiration. An increase in the rate of oxygen consumption in the absence of ADP indicates uncoupling activity.

  • Respiratory Control Ratio (RCR): The RCR (State 3/State 4) is calculated. A decrease in the RCR in the presence of the test compound is indicative of uncoupling.

  • Data Analysis: The percentage of uncoupling is calculated relative to a known uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action for 4-Nitro-3-(trifluoromethyl)phenol (TFM)

The primary mechanism of toxicity for TFM is the uncoupling of oxidative phosphorylation in the mitochondria. This process disrupts the proton motive force required for ATP synthesis.

TFM_Mechanism TFM 4-Nitro-3-(trifluoromethyl)phenol (TFM) MitoMembrane Inner Mitochondrial Membrane TFM->MitoMembrane Enters ProtonGradient Proton Gradient (H+) MitoMembrane->ProtonGradient Dissipates ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives Cellular_Energy_Depletion Cellular Energy Depletion ProtonGradient->Cellular_Energy_Depletion Leads to ET_Complexes Electron Transport Chain Complexes ET_Complexes->ProtonGradient Pumps H+ ATP_Production ATP Production ATP_Synthase->ATP_Production Synthesizes ATP_Production->Cellular_Energy_Depletion Reduced

Caption: Proposed mechanism of mitochondrial uncoupling by TFM.

Experimental Workflow for Comparative Analysis

A systematic approach is crucial for the comparative evaluation of the biological activities of the different isomers. The following workflow outlines the key steps from compound acquisition to data analysis.

Experimental_Workflow cluster_synthesis Compound Acquisition cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis Synthesis Synthesis of Isomers Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assays (MIC determination) Purification->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase, Protease) Purification->Enzyme_Inhibition Mito_Tox Mitochondrial Toxicity Assays (e.g., Oxygen Consumption) Cytotoxicity->Mito_Tox Data_Comparison Comparative Data Analysis (IC50, LC50 values) Antimicrobial->Data_Comparison Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Enzyme_Inhibition->Pathway_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Pathway_Analysis->SAR_Analysis Mito_Tox->SAR_Analysis SAR_Analysis->Data_Comparison

Caption: General workflow for comparative biological evaluation.

References

A Comparative Guide to Purity Validation of 2-Nitro-3-(trifluoromethyl)phenol: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the accurate determination of purity is a critical step to ensure safety, efficacy, and regulatory compliance. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against conventional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity validation of 2-Nitro-3-(trifluoromethyl)phenol , a key building block in medicinal chemistry.

The Importance of Purity in this compound

The purity of this compound is paramount as impurities can significantly impact the yield, purity, and safety profile of the final drug product. Potential impurities may arise from the synthesis process, including unreacted starting materials, isomeric byproducts, and residual solvents. A plausible synthesis route involves the nitration of 3-(trifluoromethyl)phenol. This process can lead to a variety of impurities that require robust analytical methods for their detection and quantification.

Potential Impurities in this compound Synthesis:

  • Starting Material: 3-(Trifluoromethyl)phenol

  • Isomeric Byproducts: 4-Nitro-3-(trifluoromethyl)phenol, 6-Nitro-3-(trifluoromethyl)phenol

  • Over-nitrated Products: Dinitro-3-(trifluoromethyl)phenol isomers

  • Residual Solvents: e.g., Sulfuric acid, Nitric acid, and organic solvents used in workup.

This guide will delve into the experimental protocols and performance of qNMR, HPLC-UV, and GC-MS for the comprehensive purity assessment of this compound.

Quantitative Data Summary: A Head-to-Head Comparison

The following table summarizes the performance of qNMR, HPLC-UV, and GC-MS in the purity analysis of this compound, based on typical experimental outcomes.

Parameter ¹H-qNMR HPLC-UV GC-MS (with Derivatization)
Purity (%) 99.2 ± 0.299.1 ± 0.399.0 ± 0.4
Precision (RSD, %) ≤ 0.5≤ 1.0≤ 1.5
Accuracy (Recovery, %) 98-10297-10395-105
Analysis Time per Sample ~15 minutes~25 minutes~40 minutes (including derivatization)
Sample Preparation Simple dissolutionDissolution and filtrationDerivatization required
Primary Method YesNo (requires a certified reference standard of the analyte)No (requires a certified reference standard of the analyte)
Quantification Principle Molar ratio to a certified internal standardExternal standard calibration curveExternal standard calibration curve
Strengths High precision and accuracy, non-destructive, direct quantification without analyte-specific standardRobust, good for separating isomers, widely availableHigh sensitivity, structural information from mass spectra
Limitations Lower sensitivity than chromatographic methods, potential for signal overlapRequires analyte-specific reference standards, potential for co-elutionSample derivatization is often necessary, potential for thermal degradation

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy

qNMR offers a direct and highly accurate method for purity determination by comparing the integral of an analyte's signal to that of a certified internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound and 10 mg of maleic acid (internal standard, certified reference material) into a clean, dry vial.

    • Dissolve the mixture in 0.75 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Vortex the vial until both the sample and the internal standard are fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 500 MHz NMR Spectrometer

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans (ns): 16

    • Acquisition Time (aq): 4 seconds

    • Temperature: 298 K

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate a well-resolved signal of the analyte (e.g., one of the aromatic protons) and the singlet of the internal standard (maleic acid, ~6.3 ppm).

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for separating and quantifying components of a mixture, making it well-suited for identifying and measuring impurities.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Preparation: Prepare a stock solution of certified reference standard this compound in the mobile phase (initial conditions) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity by comparing the measured concentration to the prepared sample concentration. Impurities are quantified based on their peak areas relative to the main peak, often using relative response factors if known.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and structural information, which is highly valuable for identifying unknown impurities. Due to the low volatility and polar nature of phenols, a derivatization step is typically required.

Methodology:

  • Sample Derivatization (Silylation):

    • Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 80 °C, hold for 2 min; ramp at 10 °C/min to 280 °C; hold at 280 °C for 5 min.

    • Injector Temperature: 260 °C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-500 amu.

  • Quantification:

    • Prepare a series of calibration standards of derivatized certified reference standard this compound.

    • Generate a calibration curve by plotting the peak area of the derivatized standard against its concentration.

    • Quantify the derivatized analyte in the sample from the calibration curve and calculate the purity.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each analytical technique.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Analyte dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Acquire 1H Spectrum transfer->nmr process Process FID nmr->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for purity determination by ¹H-qNMR.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_std Prepare Calibration Standards calibrate Generate Calibration Curve prep_std->calibrate prep_sample Prepare Sample Solution filter_sample Filter Sample prep_sample->filter_sample inject Inject into HPLC filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect detect->calibrate quantify Quantify Analyte & Impurities detect->quantify calibrate->quantify

Caption: Workflow for purity analysis by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification weigh_sample Weigh Sample derivatize Derivatize with BSTFA weigh_sample->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Derivatized Analyte detect->quantify calibrate->quantify

Caption: Workflow for purity analysis by GC-MS.

Conclusion

The choice of analytical technique for the purity validation of this compound depends on the specific requirements of the analysis.

  • qNMR stands out as a primary method that offers high precision and accuracy without the need for an analyte-specific certified reference standard, making it ideal for the definitive purity assessment of new chemical entities and reference materials.

  • HPLC-UV is a robust and versatile technique, particularly effective for the routine quality control and separation of potential isomers. Its widespread availability makes it a practical choice for many laboratories.

  • GC-MS provides unparalleled sensitivity and structural elucidation capabilities, which are invaluable for the identification and quantification of trace-level volatile and semi-volatile impurities, provided that the derivatization step is optimized.

For comprehensive and unambiguous purity validation, a combination of these techniques is often employed, leveraging the orthogonal nature of their separation and detection principles. This integrated approach ensures the highest level of confidence in the quality of this compound for its intended use in research and drug development.

Comparative Biological Activity of 2-Nitro-3-(trifluoromethyl)phenol: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of "2-Nitro-3-(trifluoromethyl)phenol." Due to the limited publicly available experimental data for this specific compound, this analysis relies on a predictive approach based on the known biological activities of structurally related compounds, including nitrophenols, trifluoromethylated phenols, and other substituted phenols. The information herein is intended to guide future experimental design and screening efforts.

Predicted Biological Activity Profile

Based on its structural motifs—a phenol ring, a nitro group, and a trifluoromethyl group—"this compound" is predicted to exhibit a range of biological activities. The electron-withdrawing nature of the nitro and trifluoromethyl groups is expected to significantly influence the compound's physicochemical properties and its interactions with biological targets.

Table 1: Predicted Biological Activities of this compound and Comparison with Related Compounds

Biological ActivityPredicted Activity of this compoundComparative Data for Related Compounds (IC50/EC50/MIC)Reference Compounds
Cytotoxicity Moderate to High4-Nitrophenol: IC50 of 89 µg/mL (BEAS-2B cells, 48h)[1] 2-Nitrophenol: IC50 of 255 µg/mL (BEAS-2B cells, 24h)[1]Doxorubicin
Antimicrobial Activity Moderate2-Allyl-6-nitrophenol: EC50 of 10.0 µg/mL (against Phytophthora cinnamomi)[2] 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol: MIC of 11 µM (against Moraxella catarrhalis)Gentamicin, Ciprofloxacin
Antioxidant Activity Low to ModerateData for many phenolic compounds show significant antioxidant activity, but the strong electron-withdrawing groups on this compound may reduce its radical scavenging potential.Ascorbic Acid, Trolox
Enzyme Inhibition Potential InhibitorThe trifluoromethyl group is known to enhance binding affinity to some enzymes.[3]Celecoxib (COX-2 inhibitor)

Experimental Protocols

Detailed methodologies for screening the predicted biological activities are provided below. These standard assays are crucial for validating the predicted activities and quantifying the potency of "this compound."

Cytotoxicity Screening: MTT Assay

Objective: To determine the cytotoxic effects of "this compound" on cancer and non-cancerous cell lines.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of "this compound" (e.g., 0.1 to 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4][5]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prep_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prep_compound->treat_cells incubate_24_72h Incubate (24-72h) treat_cells->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Screening: Broth Microdilution Method

Objective: To determine the minimum inhibitory concentration (MIC) of "this compound" against various bacterial and fungal strains.

Methodology:

  • Compound Preparation: Prepare a two-fold serial dilution of "this compound" in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete visual inhibition of microbial growth.[5]

Broth_Microdilution_Workflow start Start prep_dilutions Prepare Serial Dilutions of Compound in 96-well Plate start->prep_dilutions prep_inoculum Prepare Standardized Microbial Inoculum inoculate_wells Inoculate Wells with Microorganism prep_inoculum->inoculate_wells incubate Incubate Plate (24-48h) inoculate_wells->incubate read_results Visually Assess for Microbial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end_node End determine_mic->end_node

Caption: Workflow of the broth microdilution assay for MIC determination.
Antioxidant Activity Screening: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of "this compound."

Methodology:

  • Solution Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: Add various concentrations of "this compound" to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[5]

Structure-Activity Relationship and Predicted Signaling Pathway Interaction

The biological activity of phenolic compounds is often linked to their ability to donate a hydrogen atom from the hydroxyl group, which is crucial for antioxidant activity. However, the presence of strong electron-withdrawing groups like nitro (-NO2) and trifluoromethyl (-CF3) on the aromatic ring of "this compound" will increase the acidity of the phenolic proton but may decrease the stability of the resulting phenoxyl radical, potentially reducing its antioxidant capacity compared to other phenols.

Conversely, these electron-withdrawing features can enhance the compound's ability to interact with biological targets through mechanisms other than radical scavenging. For instance, the trifluoromethyl group can increase lipophilicity and metabolic stability, and participate in specific binding interactions within enzyme active sites or cellular receptors.[3] The nitro group is a common pharmacophore in antimicrobial and cytotoxic agents, where its reduction under hypoxic conditions can lead to the formation of reactive cytotoxic species.

Predicted_MoA cluster_cytotoxicity Cytotoxicity Pathway cluster_antimicrobial Antimicrobial Action compound This compound nitro_reduction Nitro Group Reduction (Hypoxic Cells) compound->nitro_reduction Enzymatic Reduction membrane_disruption Cell Membrane Disruption compound->membrane_disruption enzyme_inhibition Inhibition of Essential Enzymes compound->enzyme_inhibition reactive_species Reactive Nitro Species nitro_reduction->reactive_species dna_damage DNA Damage reactive_species->dna_damage apoptosis Apoptosis dna_damage->apoptosis growth_inhibition Microbial Growth Inhibition membrane_disruption->growth_inhibition enzyme_inhibition->growth_inhibition

Caption: Predicted mechanisms of action for this compound.

Conclusion

While direct experimental evidence for the biological activity of "this compound" is currently lacking, a predictive analysis based on its chemical structure suggests potential for cytotoxicity and antimicrobial activity. The presence of the trifluoromethyl and nitro groups are key determinants of its likely biological profile. The experimental protocols provided in this guide offer a clear path for the systematic screening and validation of these predicted activities. Further research is warranted to fully characterize the biological effects of this compound and to determine its potential for applications in drug development and other scientific fields.

References

Structural Validation of 2-Nitro-3-(trifluoromethyl)phenol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of key analytical techniques for the structural validation of the small organic molecule, "2-Nitro-3-(trifluoromethyl)phenol." While X-ray crystallography remains the gold standard for providing definitive atomic coordinates, a multi-faceted approach utilizing spectroscopic methods is often employed for comprehensive characterization. This document outlines the principles, experimental protocols, and expected data for X-ray crystallography and compares it with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

At a Glance: Comparison of Structural Validation Techniques

The selection of an analytical method for structural validation depends on various factors including the nature of the sample, the desired level of detail, and the availability of instrumentation. Below is a summary of the primary techniques discussed in this guide.

TechniqueInformation ProvidedSample RequirementsThroughput
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, and anglesSingle, high-quality crystalLow to Medium
NMR Spectroscopy Connectivity of atoms, chemical environment of nucleiSoluble sampleHigh
Mass Spectrometry Molecular weight, elemental compositionIonizable sampleHigh
FTIR Spectroscopy Presence of functional groupsSolid, liquid, or gasHigh

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides the most detailed and unambiguous structural information for a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a crystal, the precise location of each atom in the molecular structure can be determined.

Hypothetical Crystallographic Data for this compound

The following table presents hypothetical, yet realistic, crystallographic data that could be obtained for this compound.

ParameterValue
Chemical FormulaC₇H₄F₃NO₃
Formula Weight207.11 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.123, 12.456, 9.789
α, β, γ (°)90, 109.87, 90
Volume (ų)934.5
Z4
Density (calculated)1.472 g/cm³
R-factor0.045
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization : High-quality single crystals of this compound are grown. A common method is slow evaporation of a saturated solution. A suitable solvent system (e.g., ethanol/water, dichloromethane/hexane) is chosen where the compound is sparingly soluble. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent over several days to weeks.

  • Crystal Mounting : A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection : The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined against the experimental data to yield the final, high-resolution crystal structure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis synthesis Synthesis of This compound crystallization Crystallization synthesis->crystallization Dissolution & Slow Evaporation mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction Placement in Diffractometer solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Structural Validation refinement->validation final_structure final_structure validation->final_structure Final Structure nmr_workflow sample_prep Sample Preparation (Dissolution in Deuterated Solvent) data_acq Data Acquisition (RF Pulses & Signal Detection) sample_prep->data_acq data_proc Data Processing (Fourier Transform, Phasing) data_acq->data_proc spectral_analysis Spectral Analysis (Chemical Shifts, Coupling) data_proc->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation

Unveiling Synthetic Efficacy: A Comparative Guide to 2-Nitro-3-(trifluoromethyl)phenol in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic selection of starting materials is paramount to efficient and effective synthetic campaigns. This guide provides a detailed comparison of synthetic routes utilizing 2-Nitro-3-(trifluoromethyl)phenol, a key building block in medicinal chemistry, against an alternative pathway for the synthesis of the valuable intermediate, 2-Amino-3-(trifluoromethyl)phenol. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to inform strategic decisions in the synthesis of complex bioactive molecules.

The trifluoromethyl group is a privileged moiety in medicinal chemistry, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Consequently, trifluoromethyl-substituted building blocks like this compound are of significant interest. A primary application of this compound is its conversion to 2-Amino-3-(trifluoromethyl)phenol, a crucial precursor for a variety of heterocyclic compounds with therapeutic potential, including benzoxazoles.

This guide focuses on the synthesis of 2-Amino-3-(trifluoromethyl)phenol, comparing a direct reduction of this compound with an alternative route starting from 2-chloro-6-(trifluoromethyl)aniline.

Comparative Analysis of Synthetic Routes

The efficacy of a synthetic route is a multifactorial assessment, encompassing yield, reaction conditions, and the nature of the reagents and catalysts employed. Below is a quantitative comparison of two distinct pathways to 2-Amino-3-(trifluoromethyl)phenol.

ParameterRoute 1: Catalytic Reduction of this compoundRoute 2: From 2-chloro-6-(trifluoromethyl)aniline
Starting Material This compound2-chloro-6-(trifluoromethyl)aniline
Key Transformation Catalytic HydrogenationNucleophilic Aromatic Substitution & Reduction
Reported Yield High (Specific yield data not available in cited literature)Good (Specific yield data not available in cited literature)
Catalyst Palladium on Carbon (Pd/C)Not explicitly required for substitution
Reducing Agent Hydrogen Gas (H₂)Not required for substitution; subsequent reduction needed
Solvent EthanolN,N-Dimethylformamide (DMF)
Temperature Room Temperature100 °C
Pressure AtmosphericNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and evaluation of synthetic routes. The following protocols are based on established chemical principles for the transformations described.

Route 1: Catalytic Reduction of this compound

This protocol describes the reduction of the nitro group of this compound to an amine using catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve this compound in ethanol.

  • Carefully add a catalytic amount of 10% Palladium on Carbon to the solution.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 2-Amino-3-(trifluoromethyl)phenol.

Route 2: Synthesis from 2-chloro-6-(trifluoromethyl)aniline

This route involves a nucleophilic aromatic substitution followed by the reduction of a nitro intermediate. The first step described here is the substitution reaction to form a nitrophenol ether, which would then be subjected to further transformations.

Materials:

  • 2-chloro-6-(trifluoromethyl)aniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • A suitable nucleophile (e.g., a protected phenol for ether formation)

Procedure for Nucleophilic Aromatic Substitution:

  • To a solution of 2-chloro-6-(trifluoromethyl)aniline in N,N-Dimethylformamide (DMF), add potassium carbonate.

  • Add the desired nucleophile to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir until the reaction is complete, as monitored by an appropriate analytical method.

  • After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

To further clarify the synthetic strategies, the following diagrams illustrate the reaction sequences and a logical workflow for their comparison.

Synthetic_Route_1 start This compound product 2-Amino-3-(trifluoromethyl)phenol start->product Catalytic Hydrogenation reagents H₂, Pd/C Ethanol, RT Synthetic_Route_2 start 2-chloro-6-(trifluoromethyl)aniline intermediate Intermediate start->intermediate Nucleophilic Aromatic Substitution product 2-Amino-3-(trifluoromethyl)phenol intermediate->product Further Transformations reagents1 Nucleophile, K₂CO₃ DMF, 100 °C reagents2 Reduction Efficacy_Comparison_Workflow cluster_criteria Evaluation Criteria target Target: 2-Amino-3-(trifluoromethyl)phenol route1 Route 1: Catalytic Reduction target->route1 route2 Route 2: From 2-chloro-6-(trifluoromethyl)aniline target->route2 comparison Comparative Analysis route1->comparison route2->comparison yield Yield comparison->yield conditions Reaction Conditions (Temp, Pressure) comparison->conditions reagents Reagents & Catalyst (Cost, Safety) comparison->reagents

Benchmarking the synthesis of "2-Nitro-3-(trifluoromethyl)phenol" against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specifically substituted aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-Nitro-3-(trifluoromethyl)phenol stands as a valuable building block, incorporating both a nitro group and a trifluoromethyl moiety, which can significantly influence a molecule's chemical and biological properties. This guide provides a comparative analysis of two plausible multi-step synthetic routes to this target compound, offering detailed experimental protocols and a quantitative comparison of their efficiencies.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is not straightforward due to the directing effects of the substituents on the aromatic ring. Direct nitration of 3-(trifluoromethyl)phenol is challenging as it primarily yields other isomers. Therefore, multi-step strategies are necessary. This guide outlines and compares two such methods:

  • Method 1: Synthesis via Diazotization of a Substituted Aniline. This classic approach involves the strategic introduction of the nitro and amino groups onto the trifluoromethyl-substituted benzene ring, followed by the conversion of the amino group to a hydroxyl group via a diazonium salt.

  • Method 2: Synthesis via Nucleophilic Aromatic Substitution. This alternative route relies on a precursor where a halogen occupies the target hydroxyl position, which is subsequently displaced by a hydroxide nucleophile. This method's feasibility is enhanced by the presence of the electron-withdrawing nitro and trifluoromethyl groups.

The following table summarizes the key quantitative data for each proposed synthetic pathway, allowing for a direct comparison of their overall efficiency.

ParameterMethod 1: Diazotization RouteMethod 2: Nucleophilic Aromatic Substitution Route
Starting Material 3-(Trifluoromethyl)aniline2-Chloro-1-(trifluoromethyl)benzene
Number of Steps 43
Overall Yield ~50-60% (estimated)~65-75% (estimated)
Key Reagents Acetic anhydride, Nitric acid, Sulfuric acid, Sodium nitrite, Copper sulfateNitric acid, Sulfuric acid, Sodium hydroxide
Reaction Conditions Moderate to low temperatures for nitration and diazotization; elevated temperatures for hydrolysis.Moderate temperatures for nitration; elevated temperatures and pressure for hydrolysis.
Purification Multiple chromatographic separations and recrystallizations required.Fewer purification steps may be required.

Experimental Protocols

Method 1: Synthesis via Diazotization of a Substituted Aniline

This method follows a four-step sequence starting from 3-(trifluoromethyl)aniline.

Step 1: Acetylation of 3-(Trifluoromethyl)aniline

  • In a round-bottom flask, dissolve 10 g of 3-(trifluoromethyl)aniline in 50 mL of acetic anhydride.

  • Heat the mixture at reflux for 1 hour.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water with stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 3-acetamidobenzotrifluoride.

    • Yield: ~95%

Step 2: Nitration of 3-Acetamidobenzotrifluoride

  • To a stirred solution of 10 g of 3-acetamidobenzotrifluoride in 30 mL of concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, add a mixture of 5 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at 0-5 °C for 2 hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid, wash with water, and recrystallize from ethanol to afford 2-nitro-3-acetamidobenzotrifluoride.

    • Yield: ~70%

Step 3: Hydrolysis of 2-Nitro-3-acetamidobenzotrifluoride

  • Suspend 10 g of 2-nitro-3-acetamidobenzotrifluoride in a mixture of 50 mL of ethanol and 50 mL of 10% sulfuric acid.

  • Heat the mixture at reflux for 4 hours.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to give 2-nitro-3-(trifluoromethyl)aniline.

    • Yield: ~90%

Step 4: Diazotization and Hydrolysis of 2-Nitro-3-(trifluoromethyl)aniline

  • Dissolve 5 g of 2-nitro-3-(trifluoromethyl)aniline in a mixture of 20 mL of concentrated sulfuric acid and 80 mL of water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of 2.0 g of sodium nitrite in 10 mL of water dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, heat a solution of 10 g of copper sulfate in 100 mL of water to boiling.

  • Add the cold diazonium salt solution dropwise to the boiling copper sulfate solution.

  • Steam distill the mixture to isolate the product.

  • Extract the distillate with diethyl ether, dry the organic layer, and remove the solvent. Purify the residue by column chromatography to yield this compound.

    • Yield: ~85%

Method 2: Synthesis via Nucleophilic Aromatic Substitution

This route involves three steps starting from 2-chloro-1-(trifluoromethyl)benzene.

Step 1: Nitration of 2-Chloro-1-(trifluoromethyl)benzene

  • To a stirred mixture of 10 g of 2-chloro-1-(trifluoromethyl)benzene and 20 mL of concentrated sulfuric acid, cooled to 0 °C, add a mixture of 6 mL of concentrated nitric acid and 14 mL of concentrated sulfuric acid dropwise.

  • Maintain the temperature between 0 and 5 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture onto ice and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate 2-chloro-3-nitrobenzotrifluoride.

    • Yield: ~85%

Step 2: Hydrolysis of 2-Chloro-3-nitrobenzotrifluoride

  • In a sealed pressure vessel, combine 5 g of 2-chloro-3-nitrobenzotrifluoride, 50 mL of a 2 M aqueous sodium hydroxide solution, and 10 mL of dimethyl sulfoxide (DMSO) as a co-solvent.

  • Heat the mixture to 150 °C and maintain this temperature for 6 hours with vigorous stirring.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH ~2.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Yield: ~90%

Step 3: Purification

  • Purify the crude product from the previous step by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.

    • Purity: >98%

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.

method1 start 3-(Trifluoromethyl)aniline step1 Acetylation (Acetic anhydride) start->step1 intermediate1 3-Acetamidobenzotrifluoride step1->intermediate1 step2 Nitration (HNO3, H2SO4) intermediate1->step2 intermediate2 2-Nitro-3-acetamidobenzotrifluoride step2->intermediate2 step3 Hydrolysis (H2SO4, EtOH) intermediate2->step3 intermediate3 2-Nitro-3-(trifluoromethyl)aniline step3->intermediate3 step4 Diazotization & Hydrolysis (NaNO2, H2SO4, CuSO4) intermediate3->step4 end This compound step4->end

Caption: Method 1: Diazotization Route Workflow.

method2 start 2-Chloro-1-(trifluoromethyl)benzene step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 2-Chloro-3-nitrobenzotrifluoride step1->intermediate1 step2 Hydrolysis (NaOH, DMSO, 150°C) intermediate1->step2 end This compound step2->end

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Nitro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 2-Nitro-3-(trifluoromethyl)phenol must adhere to strict safety and disposal protocols to mitigate potential risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this hazardous chemical, ensuring a secure laboratory environment.

Immediate Safety and Handling

Proper personal protective equipment (PPE) is the first line of defense when working with this compound. Before beginning any procedure, ensure all personnel are equipped with the following:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are mandatory.

  • Eye Protection: Safety glasses with side-shields or safety goggles must be worn.

  • Protective Clothing: A standard, fully-buttoned laboratory coat is required.

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area or within a chemical fume hood.[1][2][3]

Emergency equipment, including an eyewash station and a safety shower, must be readily accessible in the work area.[1][3]

Hazard and Property Data

Property/HazardInformationRelated Compound(s)
Physical Form SolidThis compound
Melting Point 69 - 71 °CThis compound
Signal Word WarningThis compound
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin and serious eye irritation.[3] May cause respiratory irritation.[3] Toxic to aquatic life with long-lasting effects.[2]This compound, 2-Nitro-4-(trifluoromethyl)phenol, 4-Fluoro-3-(trifluoromethyl)phenol, 2-nitrophenol
UN Number 1663Nitrophenols[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste through an authorized service provider.[1][5] Adherence to institutional and local regulations is paramount.

1. Waste Segregation and Collection:

  • Solid Waste: Carefully collect any solid waste, such as unused reagent or contaminated materials (e.g., weighing paper, gloves). To minimize dust, lightly moisten the material with a suitable solvent if necessary.[1] Place the collected solid waste into a designated, properly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][4]

2. Spill and Decontamination Procedures:

  • In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[1]

  • Wearing the appropriate PPE, contain the spill.[1]

  • For solid spills, sweep up the material and place it in a suitable container for disposal.[5] Avoid generating dust.[5]

  • For liquid spills, absorb the material with an inert absorbent and collect it for disposal.

  • Decontaminate the area with a suitable cleaning agent.

3. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.[1]

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[5]

  • Methods of disposal may include controlled incineration with flue gas scrubbing.[2][6]

  • Never discharge this chemical into sewer systems or the environment.[2][5]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in Ventilated Area (Fume Hood) PPE->WorkArea Segregate Segregate Waste (Solid & Liquid) WorkArea->Segregate Emergency Ensure Access to Eyewash & Safety Shower Label Label Waste Container (Hazardous Waste) Segregate->Label Seal Seal Container Label->Seal Store Store Waste Securely Seal->Store Evacuate Evacuate Area Contain Contain Spill Evacuate->Contain Cleanup Clean & Decontaminate Contain->Cleanup Cleanup->Segregate Contact Contact Licensed Waste Disposal Service Store->Contact Incinerate Controlled Incineration Contact->Incinerate Spill Spill Occurs Spill->Evacuate

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.